8-Fluoro-2,3-dimethylquinolin-4-ol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
8-fluoro-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDZZIWEBDGFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Fluoro-2,3-dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 8-Fluoro-2,3-dimethylquinolin-4-ol. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a comprehensive summary of its preparation, analytical data, and potential biological significance based on the activities of structurally related compounds.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. This compound is a fluorinated quinoline derivative with potential for further investigation and development in various therapeutic areas. This guide outlines the synthetic protocol for its preparation and summarizes its known characterization data.
Synthesis of this compound
The synthesis of this compound is achieved through a one-pot cyclization reaction involving the condensation of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of a dehydrating agent and catalyst.
Experimental Protocol
The synthesis is performed by reacting 2-fluoroaniline and ethyl 2-methylacetoacetate using polyphosphoric acid (PPA) which acts as both a solvent and an acidic catalyst.[1] The mixture is heated to drive the reaction to completion.[1] Following the reaction, the mixture is cooled and the pH is adjusted to neutral or slightly basic, leading to the precipitation of the product.[1] The solid product is then collected by filtration and dried.[1]
Materials:
-
2-fluoroaniline
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
10% aqueous sodium hydroxide solution
-
Ice
Procedure:
-
In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]
-
Heat the mixture to 150 °C.[1]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.[1]
-
Place the reaction flask in an ice bath and adjust the pH of the mixture to 7–8 using a 10% aqueous sodium hydroxide solution.[1]
-
Filter the resulting precipitate and dry to obtain this compound.[1]
The product is obtained as a white solid with a reported yield of 89.2%.[1]
Synthesis Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-2,3-dimethylquinolin-4-ol
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 8-Fluoro-2,3-dimethylquinolin-4-ol, a fluorinated quinoline derivative of interest to researchers, scientists, and drug development professionals. This document details the compound's known characteristics, presents experimental protocols for its synthesis and evaluation, and visualizes relevant biological pathways.
Core Physicochemical Properties
Quantitative data regarding the physicochemical properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, solubility, pKa, and logP values are computationally predicted due to the limited availability of experimental data in the current literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀FNO | N/A |
| Molecular Weight | 191.20 g/mol | N/A |
| Melting Point | 230-231 °C | [1] |
| Solubility | Predicted to be poorly soluble in water. | N/A |
| pKa | Predicted to be around 8-9 (for the hydroxyl group). | N/A |
| logP | Predicted to be in the range of 2-3. | N/A |
Synthesis of this compound
The synthesis of this compound has been reported via a one-pot reaction.[1]
Experimental Protocol:
Materials:
-
2-fluoroaniline
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
10% aqueous sodium hydroxide solution
-
Ice
Procedure:
-
In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]
-
Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Place the three-necked flask in an ice bath to further cool the mixture.[1]
-
Carefully adjust the pH of the mixture to 7-8 by the slow addition of a 10% aqueous sodium hydroxide solution while monitoring with a pH meter.[1]
-
The resulting precipitate is collected by filtration.
-
Dry the collected solid to obtain this compound as a white solid. The reported yield for this protocol is 89.2%.[1]
Synthesis workflow for this compound.
Biological Activity: Antifungal Properties
Derivatives of quinolin-4-ol have demonstrated notable antifungal activity. The proposed mechanism of action for these compounds involves the disruption of the fungal cell membrane integrity.
Proposed Antifungal Mechanism of Action:
The antifungal activity of quinolin-4-ol derivatives is believed to stem from their ability to interact with and disrupt the fungal cell membrane. This disruption leads to increased membrane permeability, allowing for the leakage of essential intracellular components and ultimately resulting in fungal cell death.
Proposed antifungal mechanism of this compound.
Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method):
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
This compound
-
Fungal isolate(s) of interest
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal isolate in the broth medium.
-
Add the fungal inoculum to each well of the microtiter plate, including a positive control (fungus with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and for a sufficient duration for the specific fungal species.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible fungal growth or by measuring the optical density at a specific wavelength.
Workflow for antifungal susceptibility testing.
References
8-Fluoro-2,3-dimethylquinolin-4-ol crystal structure analysis
An in-depth analysis of the crystal structure of 8-Fluoro-2,3-dimethylquinolin-4-ol is not publicly available in the reviewed scientific literature. However, a detailed crystallographic study has been conducted on a closely related derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate . This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and crystal structure analysis of this derivative, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is based on the findings published by Shang et al. in their 2023 study on novel fluorinated quinoline analogs.
Synthesis and Crystallization
The synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate involves a multi-step process. The foundational structure of fluorinated quinoline analogs is synthesized using Tebufloquin as the lead compound, with 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acid as raw materials.
For the specific derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (designated as compound 2b in the study), single crystals suitable for X-ray diffraction were obtained by the slow self-volatilization of an ethanol (EtOH) solution at room temperature. A colorless crystal with dimensions of 0.36 mm × 0.28 mm × 0.18 mm was selected for the analysis.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following protocol outlines the methodology employed:
-
Crystal Mounting: A suitable single crystal of the compound was mounted on a Bruker APEX-II CCD diffractometer.
-
X-ray Source: The diffractometer was equipped with a graphite-monochromatic Molybdenum Kα (MoKα) radiation source (λ = 0.71073 Å).
-
Data Collection: Diffraction data was collected at a controlled temperature. The data collection strategy involved a series of ω and φ scans to ensure a complete and redundant dataset.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS-97 software. The structure was then refined by full-matrix least-squares on F² using the SHELXL-97 software package.
Below is a diagram illustrating the experimental workflow for the crystal structure analysis.
Data Presentation: Crystallographic Data
The crystallographic data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate provides detailed information about its solid-state structure. The key parameters from the single-crystal X-ray diffraction analysis are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₂₂H₂₂FNO₂ |
| Formula Weight | 351.41 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 14.135(3) Å |
| b | 8.4112(17) Å |
| c | 15.861(3) Å |
| α | 90° |
| β | 99.18(3)° |
| γ | 90° |
| Volume | 1862.3(6) ų |
| Z | 4 |
| Calculated Density | 1.253 Mg/m³ |
| Absorption Coefficient | 0.086 mm⁻¹ |
| F(000) | 744 |
| Data Collection | |
| Theta range for data collection | 2.29 to 25.00° |
| Index ranges | -16<=h<=16, -9<=k<=9, -18<=l<=18 |
| Reflections collected | 9965 |
| Independent reflections | 3274 [R(int) = 0.0284] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3274 / 0 / 239 |
| Goodness-of-fit on F² | 1.040 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0461, wR₂ = 0.1197 |
| R indices (all data) | R₁ = 0.0594, wR₂ = 0.1306 |
| Largest diff. peak and hole | 0.201 and -0.210 e.Å⁻³ |
Structural Relationship
The analyzed compound is an ester derivative of the requested this compound. The core quinoline structure is maintained, with the hydroxyl group at the 4-position being esterified with 4-(tert-butyl)benzoic acid. The following diagram illustrates this structural relationship.
Biological Activity
The study by Shang et al. (2023) also investigated the antifungal activity of a series of these novel fluorinated quinoline analogs. The bioassay results indicated that these quinoline derivatives, including the structurally characterized compound, exhibited good antifungal activity against various phytopathogenic fungi. This suggests that the this compound scaffold is a promising starting point for the development of new antifungal agents.
Spectroscopic and Biological Insights into 8-Fluoro-2,3-dimethylquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Synthesis
8-Fluoro-2,3-dimethylquinolin-4-ol is a fluorinated quinoline derivative. A published synthesis protocol reports its formation as a white solid with a melting point of 230–231 °C[1].
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via a one-pot reaction as described in the literature[1].
Materials:
-
2-Fluoroaniline
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
10% aqueous sodium hydroxide solution
Procedure:
-
In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).
-
Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete.
-
Cool the mixture to room temperature.
-
Place the three-necked flask in an ice bath and adjust the pH of the mixture to 7–8 using a 10% aqueous sodium hydroxide solution.
-
Filter the resulting solid and dry it to obtain this compound.
This protocol reportedly yields a white solid with a yield of 89.2%[1].
Spectroscopic Data of this compound Derivatives
While specific NMR, IR, and MS data for this compound are not available in the surveyed literature, extensive spectroscopic characterization has been performed on a series of its 4-O-substituted derivatives[1]. This data, presented below, can provide valuable insights into the expected spectral features of the parent compound. The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for selected derivatives.
¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 500 MHz
| Compound | Ar-H (ppm) | CH₃ (quinolinyl, ppm) | Other signals (ppm) |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | 8.21 (d, J = 8.2 Hz, 2H), 7.56–7.50 (m, 1H), 7.43–7.30 (m, 4H) | 2.80 (s, 3H), 2.32 (s, 3H) | 2.51 (s, 3H, Ar-CH₃) |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | 8.35–8.20 (m, 2H), 7.55–7.50 (m, 1H), 7.40–7.30 (m, 2H), 7.09–7.03 (m, 2H) | 2.80 (s, 3H), 2.32 (s, 3H) | 3.94 (s, 3H, OCH₃) |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | 8.32–8.21 (m, 2H), 7.62–7.56 (m, 2H), 7.53–7.46 (m, 1H), 7.42–7.33 (m, 2H) | 2.81 (s, 3H), 2.31 (s, 3H) | |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | 8.29–8.19 (m, 2H), 7.61 (d, J = 8.6 Hz, 2H), 7.56–7.50 (m, 1H), 7.40–7.30 (m, 2H) | 2.80 (s, 3H), 2.32 (s, 3H) | 1.41 (s, 9H, C(CH₃)₃) |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 151 MHz
| Compound | Carbonyl (C=O, ppm) | Aromatic (C, ppm) | CH₃ (quinolinyl, ppm) | Other signals (ppm) |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | 163.81 | 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz) | 24.35, 12.88 | 21.87 (Ar-CH₃) |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | 163.48 | 162.31, 160.83, 157.73 (d, J = 255.7 Hz), 151.87 (d, J = 4.6 Hz), 137.52 (d, J = 12.0 Hz), 132.84 (2C), 125.89 (d, J = 8.2 Hz), 123.78 (d, J = 2.4 Hz), 123.32, 120.40, 116.82 (d, J = 4.7 Hz), 114.15 (2C), 113.17 (d, J = 19.2 Hz) | 24.38, 12.89 | 55.60 (OCH₃) |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | 162.94 | 160.85, 157.76 (d, J = 256.0 Hz), 151.50 (d, J = 4.6 Hz), 141.09, 137.55 (d, J = 12.2 Hz), 131.83 (2C), 129.40 (2C), 126.61, 126.10 (d, J = 8.2 Hz), 123.41 (d, J = 2.5 Hz), 123.17, 116.55 (d, J = 4.8 Hz), 113.33 (d, J = 19.2 Hz) | 24.39, 12.90 | |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | 163.73 | 160.82, 158.37, 157.73 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 137.53 (d, J = 12.1 Hz), 130.34 (2C), 128.90 (2C), 125.95 (d, J = 8.2 Hz), 125.88, 123.68 (d, J = 2.4 Hz), 123.27, 116.78 (d, J = 4.7 Hz), 113.20 (d, J = 19.2 Hz) | 24.37, 12.89 | 35.30 (C(CH₃)₃), 31.18 (C(CH₃)₃) |
High-Resolution Mass Spectrometry (HRMS) Data
Ionization Mode: ESI
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | C₁₉H₁₆FNO₂ | 310.1238 | 310.1243 |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | C₁₉H₁₆FNO₃ | 326.1187 | 326.1192 |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | C₂₂H₂₂FNO₂ | 352.1707 | 352.1712 |
Potential Biological Significance and Signaling Pathways
Quinoline and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties[2][3][4]. The quinolin-4-one scaffold, in particular, is a privileged structure in medicinal chemistry and is present in numerous marketed drugs[5].
Derivatives of quinolin-4-one have been shown to exert their anticancer effects through the inhibition of various protein and enzymes crucial for cancer cell proliferation[6]. Key signaling pathways that are often targeted by these compounds include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), thereby modulating this critical cancer-related pathway[6].
-
Receptor Tyrosine Kinase (RTK) Inhibition: Quinolin-4-ones have been explored as inhibitors of receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[6]. Inhibition of VEGFR-2 is a validated therapeutic strategy to block tumor angiogenesis.
The diverse biological activities of quinoline derivatives underscore the potential of this compound and its analogues as scaffolds for the development of novel therapeutic agents.
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
Potential Signaling Pathway Inhibition by Quinolin-4-ol Derivatives
Caption: Inhibition of cancer signaling pathways by quinolin-4-ol derivatives.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Diverse Biological Activities of Fluorinated Quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline ring has emerged as a powerful strategy to modulate the physicochemical and biological properties of these derivatives, often leading to enhanced potency, metabolic stability, and bioavailability.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and antimalarial properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Anticancer Activity
Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways.[2][3]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected fluorinated quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6a | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 | [4] |
| Compound 6b | MDA-MB-468 (Triple-Negative Breast Cancer) | 3.0 | [4] |
| Compound 6d | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.0 | [4] |
| Compound 6f | MDA-MB-468 (Triple-Negative Breast Cancer) | 5.0 | [4] |
| Compound 6e | MDA-MB-468 (Triple-Negative Breast Cancer) | 20.0 | [4] |
| Compound 6d | MCF7 (Breast Cancer) | 12.0 | [4] |
| Compound 6e | MCF7 (Breast Cancer) | 60.0 | [4] |
| Cisplatin (Standard Drug) | MDA-MB-468 (Triple-Negative Breast Cancer) | 5.0 | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | >10 | [5] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [6] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [6] |
Experimental Protocols
This protocol is used to assess the cytotoxic effects of fluorinated quinoline derivatives on cancer cell lines.[7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium and incubated overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10–200 µg/mL) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[7]
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C in the dark.[7]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with fluorinated quinoline derivatives.[8]
-
Cell Seeding: A single-cell suspension is prepared, and a specific number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.
-
Compound Treatment: The cells are treated with the desired concentrations of the test compounds for a defined period.
-
Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks to allow for colony formation.
-
Colony Staining: The colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
This protocol allows for the evaluation of drug efficacy in a more physiologically relevant three-dimensional tumor model.[8]
-
Spheroid Formation: Cancer cells (e.g., MDA-MB-468) are seeded in ultra-low attachment 96-well plates to promote self-aggregation into spheroids over 3-4 days.
-
Compound Treatment: Once formed, the spheroids are treated with different concentrations of the fluorinated quinoline derivatives.
-
Viability Assessment: Spheroid viability can be assessed by measuring their volume over time using imaging techniques or by using viability assays such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
Signaling Pathways and Mechanisms of Action
Fluorinated quinoline derivatives exert their anticancer effects through the modulation of various signaling pathways. One key mechanism is the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.[8]
Antimicrobial Activity
Fluoroquinolones, a prominent class of fluorinated quinoline derivatives, are widely used as broad-spectrum antibiotics. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[9]
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values of ciprofloxacin, a widely used fluoroquinolone, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus Newman (MSSA) | 0.25 | [10] |
| Staphylococcus aureus N315 (MRSA) | 1 | [10] |
| Staphylococcus aureus ATCC 25923 | 0.5 | [11] |
| Staphylococcus aureus ATCC 6538 | 0.25 | [11] |
| Staphylococcus aureus ATCC 43300 | 0.5 | [11] |
| Enterobacteriaceae (breakpoint) | ≤ 0.25 | [12] |
| Pseudomonas aeruginosa (breakpoint) | ≤ 0.5 | [12] |
Experimental Protocols
This is a standard method to determine the in vitro susceptibility of bacteria to antimicrobial agents.[10]
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the fluoroquinolone is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 1.5 x 10^6 CFU/mL) is prepared from an overnight culture.[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones target and inhibit the activity of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, leading to the disruption of DNA replication and ultimately, bacterial cell death.[13]
Antiviral Activity
Certain fluorinated quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus and Dengue virus.[14][15]
Quantitative Antiviral Data
The following table summarizes the antiviral activity of selected fluorinated quinoline derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).
| Compound | Virus | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| Mefloquine | Zika Virus (ZIKV) | 1.9 ± 0.2 | >50 | >26.3 | [14] |
| 141a | Zika Virus (ZIKV) | 2.5 ± 0.3 | >50 | >20 | [14] |
| 141b | Zika Virus (ZIKV) | 3.1 ± 0.4 | >50 | >16.1 | [14] |
| 142 | Zika Virus (ZIKV) | 4.2 ± 0.5 | >50 | >11.9 | [14] |
| 143 | Zika Virus (ZIKV) | 3.8 ± 0.4 | >50 | >13.2 | [14] |
| Compound 1 | Dengue Virus Serotype 2 (DENV2) | 0.49 | 19.39 | 39.5 | [16] |
| Compound 2 | Dengue Virus Serotype 2 (DENV2) | Not specified | Not specified | Not specified | [16] |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative | Zika Virus (ZIKV) | 0.8 ± 0.07 | Not specified | Not specified | [17] |
Experimental Protocols
This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of antiviral compounds.[15]
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 12-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus in the presence of serial dilutions of the fluorinated quinoline derivative.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Antimalarial Activity
Quinolines, including fluorinated derivatives, have been a mainstay in the treatment of malaria for decades. Their primary mechanism of action involves the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite.[18]
Quantitative Antimalarial Data
The following table presents the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum, with data presented as IC50 values.
| Compound | P. falciparum Strain | IC50 | Reference |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 µM | [19] |
| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate | Not specified | 0.014 - 5.87 µg/mL | [19] |
| 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one | Not specified | 0.014 - 5.87 µg/mL | [19] |
| 5-(2-chloro quinolin-3-yl)-1,3,4-oxadiazole-2-thiol | Not specified | 0.014 - 5.87 µg/mL | [19] |
| 2-(1-(((7-chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-4-yl)-N,N-dicyclohexyl acetamide | Chloroquine-sensitive (D10) | 349 - 1247 nM | [19] |
| N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines | Not specified | 1–100 nM | [20] |
Mechanism of Action: Inhibition of Heme Polymerization
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline-based antimalarials accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.[1][18]
Conclusion
The incorporation of fluorine into the quinoline scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. Fluorinated quinoline derivatives exhibit a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and beyond. The data and protocols presented in this technical guide underscore the importance of this chemical class and provide a valuable resource for researchers dedicated to the discovery and development of novel pharmaceuticals. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of these versatile molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Fluoro-2,3-dimethylquinolin-4-ol: Synthesis, Properties, and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, known properties, and biological context of 8-Fluoro-2,3-dimethylquinolin-4-ol. While detailed historical accounts of its specific discovery are not prominent in the available literature, its synthesis as a key intermediate in the development of novel antifungal agents highlights its importance in medicinal chemistry. This document consolidates available data on its preparation, physicochemical characteristics inferred from its derivatives, and the broader context of its potential applications in antifungal drug discovery.
Discovery and Historical Context
The specific discovery of this compound is not well-documented in publicly available resources. Its emergence is closely tied to the broader history of quinoline and fluoroquinolone research. The quinoline scaffold was first identified in the 19th century, and its derivatives have since become a cornerstone in medicinal chemistry. The introduction of a fluorine atom to the quinoline ring in the mid-20th century led to the development of fluoroquinolones, a critical class of antibiotics. More recently, research has expanded to explore the potential of fluorinated quinolines as antifungal agents. Within this context, this compound has been synthesized as a crucial building block for creating more complex molecules with potential therapeutic applications, particularly in the agricultural sector for controlling phytopathogenic fungi. A 2023 study highlights its role as a key intermediate in the synthesis of novel fluorinated quinoline analogs with significant antifungal activity[1].
Physicochemical and Spectroscopic Data
Detailed experimental data for the parent compound, this compound, is limited in the literature. However, extensive data for its derivatives, particularly benzoate esters, provide valuable insights into the core structure's properties.
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | 8-Fluoroquinolin-4-ol (Analog) | Source |
| Molecular Formula | C₁₁H₁₀FNO | C₉H₆FNO | [1] |
| Molecular Weight | 191.20 g/mol | 163.15 g/mol | [2] |
| Appearance | White solid | Not specified | [1] |
| Melting Point | 230–231 °C | Not specified | [1] |
| Solubility | Data not available | Data not available | |
| pKa | Data not available | Data not available |
Table 2: Spectroscopic Data for Benzoate Derivatives of this compound [1]
| Derivative | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ |
| 4-chlorobenzoate | 8.32–8.21 (m, 2H, Ph), 7.62–7.56 (m, 2H, Ph), 7.53–7.46 (m, 1H, Ph), 7.42–7.33 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.31 (s, 3H, CH₃) | 162.94, 160.85, 157.76 (d, J = 256.0 Hz), 151.50 (d, J = 4.6 Hz), 141.09, 137.55 (d, J = 12.2 Hz), 131.83 (2C), 129.40 (2C), 126.61, 126.10 (d, J = 8.2 Hz), 123.41 (d, J = 2.5 Hz), 123.17, 116.55 (d, J = 4.8 Hz), 113.33 (d, J = 19.2 Hz), 24.39, 12.90 | Calculated: 330.0692, Found: 330.0697 |
| 4-methylbenzoate | 8.21 (d, J = 8.2 Hz, 2H, Ph), 7.56–7.50 (m, 1H, Ph), 7.43–7.30 (m, 4H, Ph), 2.80 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) | 163.81, 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.35, 21.87, 12.88 | Calculated: 310.1238, Found: 310.1243 |
| 4-methoxybenzoate | 8.35–8.20 (m, 2H, Ph), 7.55–7.50 (m, 1H, Ph), 7.40–7.30 (m, 2H, Ph), 7.09–7.03 (m, 2H, Ph), 3.94 (s, 3H, OCH₃), 2.80 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) | 163.48, 162.31, 160.83, 157.73 (d, J = 255.7 Hz), 151.87 (d, J = 4.6 Hz), 137.52 (d, J = 12.0 Hz), 132.84 (2C), 125.89 (d, J = 8.2 Hz), 123.78 (d, J = 2.4 Hz), 123.32, 120.40, 116.82 (d, J = 4.7 Hz), 114.15 (2C), 113.17 (d, J = 19.2 Hz), 55.60, 24.38, 12.89 | Calculated: 326.1187, Found: 326.1192 |
| 3-methylbenzoate | 8.17–8.07 (m, 2H, Ph), 7.58–7.51 (m, 2H, Ph), 7.48 (t, J = 7.9 Hz, 1H, Ph), 7.41–7.32 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) | 163.92, 160.85, 157.72 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 138.93, 137.51 (d, J = 12.2 Hz), 135.16, 130.97, 128.86, 128.12, 127.65, 125.97 (d, J = 8.2 Hz), 123.62 (d, J = 2.4 Hz), 123.26, 116.76 (d, J = 4.6 Hz), 113.24 (d, J = 19.2 Hz), 24.34, 21.34, 12.89 | Calculated: 310.1238, Found: 310.1243 |
| 3-chlorobenzoate | 8.30 (t, J = 1.7 Hz, 1H, Ph), 8.24–8.16 (m, 1H, Ph), 7.74–7.68 (m, 1H, Ph), 7.57–7.48 (m, 2H, Ph), 7.42–7.34 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) | 162.59, 160.88, 157.74 (d, J = 256.1 Hz), 151.47 (d, J = 4.6 Hz), 137.51 (d, J = 12.2 Hz), 135.23, 134.43, 130.44, 130.32, 129.92, 128.59, 126.17 (d, J = 8.2 Hz), 123.34 (d, J = 2.4 Hz), 123.16, 116.53 (d, J = 4.7 Hz), 113.39 (d, J = 19.2 Hz), 24.32, 12.91 | Calculated: 330.0692, Found: 330.0697 |
| 2-chlorobenzoate | 8.25 (dd, J = 7.8, 1.2 Hz, 1H, Ph), 7.66–7.56 (m, 3H, Ph), 7.51–7.47 (m, 1H, Ph), 7.44–7.39 (m, 1H, Ph), 7.39–7.34 (m, 1H, Ph), 2.82 (s, 3H, CH₃), 2.37 (s, 3H, CH₃) | 162.43, 160.84, 157.71 (d, J = 255.7 Hz), 151.44 (d, J = 3.5 Hz), 137.53 (d, J = 11.9 Hz), 134.94, 134.03, 132.34, 131.81, 127.87, 127.07, 126.14 (d, J = 8.0 Hz), 123.37 (d, J = 2.6 Hz), 123.17, 116.74 (d, J = 4.0 Hz), 113.31 (d, J = 19.1 Hz), 24.35, 13.05 | Calculated: 330.0692, Found: 330.0697 |
| 2-methylbenzoate | 8.39 (d, J = 7.8 Hz, 1H, Ph), 7.64–7.50 (m, 2H, Ph), 7.48–7.31 (m, 4H, Ph), 2.81 (s, 3H, CH₃), 2.70 (s, 3H, CH₃), 2.34 (s, 3H, CH₃) | 164.03, 160.83, 157.76 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 142.34, 137.55 (d, J = 12.1 Hz), 133.58, 132.41, 131.47, 126.99, 126.30, 125.98 (d, J = 8.2 Hz), 123.72 (d, J = 2.4 Hz), 123.25, 116.76 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.37, 22.10, 12.95 | Calculated: 310.1238, Found: 310.1243 |
| benzoate | 8.36–8.30 (m, 2H, Ph), 7.80–7.69 (m, 1H, Ph), 7.60 (t, J = 7.8 Hz, 2H, Ph), 7.56–7.49 (m, 1H, Ph), 7.42–7.29 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.33 (s, 3H, CH₃) | 163.75, 160.83, 157.74 (d, J = 255.8 Hz), 151.72 (d, J = 4.5 Hz), 137.55 (d, J = 12.2 Hz), 134.38, 130.49 (2C), 128.97 (2C), 128.21, 125.99 (d, J = 8.2 Hz), 123.58 (d, J = 2.4 Hz), 123.23, 116.72 (d, J = 4.7 Hz), 113.24 (d, J = 19.2 Hz), 24.39, 12.89 | Calculated: 296.1081, Found: 296.1087 |
Experimental Protocols
Synthesis of this compound
A one-step synthesis method has been reported for this compound, which serves as a key intermediate for further derivatization[1].
Materials:
-
2-fluoroaniline (100.00 mmol)
-
ethyl 2-methylacetoacetate (100.00 mmol)
-
polyphosphoric acid (150.00 mmol)
-
10% aqueous sodium hydroxide solution
-
Ice
Apparatus:
-
250 mL three-necked flask
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol)[1].
-
Heat the mixture to 150 °C with stirring[1].
-
After the reaction is complete, cool the mixture to room temperature[1].
-
Place the three-necked flask in an ice bath and adjust the pH to 7–8 by the dropwise addition of a 10% aqueous sodium hydroxide solution[1].
-
Filter the resulting precipitate and dry it to obtain this compound as a white solid[1].
-
The reported yield for this reaction is 89.2%[1].
Caption: Synthesis of this compound.
Antifungal Susceptibility Testing
A generalized protocol for determining the antifungal activity of quinoline derivatives can be adapted from established methods such as those provided by the Clinical and Laboratory Standards Institute (CLSI)[3].
Materials:
-
Test compound (e.g., this compound derivative)
-
Fungal strains (e.g., Candida albicans, dermatophytes)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Solvent for test compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial dilutions of the test compound in the microtiter plates to achieve a range of concentrations.
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include positive control wells (fungal inoculum with a known antifungal agent) and negative control wells (fungal inoculum with solvent only).
-
Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the test compound that prevents visible growth of the fungus.
Biological Activity and Potential Applications
Antifungal Activity
Derivatives of this compound have demonstrated notable antifungal activity against a range of phytopathogenic fungi. In a 2023 study, several benzoate esters of this compound exhibited significant inhibition of Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 μg/mL[1]. This suggests that the this compound scaffold is a promising starting point for the development of new agricultural fungicides.
Mechanism of Action
While a specific signaling pathway for this compound has not been elucidated, the antifungal mechanism of quinoline derivatives is generally believed to involve the disruption of the fungal cell membrane. It is hypothesized that these compounds interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death[4].
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Fluoroquinolin-4-ol | C9H6FNO | CID 2737334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Fluoro-2,3-dimethylquinolin-4-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Fluoro-2,3-dimethylquinolin-4-ol, a key intermediate in the synthesis of novel fluorinated quinoline analogs with potential applications in antifungal drug development. This document details its chemical identifiers, a detailed synthesis protocol, and the characterization of its derivatives, presenting all quantitative data in structured tables for ease of comparison. Furthermore, this guide includes visualizations of the synthetic pathways and experimental workflows as described in the primary literature.
Chemical Identifiers and Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | This compound | |
| Common Name | Intermediate 1 | [2] |
| Molecular Formula | C₁₁H₁₀FNO | |
| Appearance | White solid | [2] |
| Melting Point | 230–231 °C | [2] |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 11.36 (s, 1H, OH), 7.88 (d, J = 8.1 Hz, 1H, Ph), 7.52–7.46 (m, 1H, Ph), 7.26–7.19 (m, 1H, Ph), 2.43 (s, 3H, CH₃), 1.98 (s, 3H, CH₃) | [2] |
Experimental Protocols
The synthesis of this compound is achieved through a one-pot reaction involving the condensation of 2-fluoroaniline and ethyl 2-methylacetoacetate.[2]
Materials:
-
2-fluoroaniline (11.11 g, 100.00 mmol)
-
ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol)
-
Polyphosphoric acid (PPA) (50.69 g, 150.00 mmol)
-
10% aqueous sodium hydroxide solution
-
250 mL three-necked flask
Procedure:
-
To a 250 mL three-necked flask, add 2-fluoroaniline, ethyl 2-methylacetoacetate, and polyphosphoric acid.
-
Heat the mixture to 150 °C.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.
-
Filter the resulting solid and dry it to obtain this compound.
Yield: 89.2%[2]
The derivatives are synthesized via esterification of the parent compound with various substituted benzoic acids.
Materials:
-
This compound (Intermediate 1)
-
Substituted benzoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC•HCl)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
Procedure: The synthesis involves the esterification of intermediate 1 with various substituted benzoic acids using EDC•HCl and DMAP as condensing agents in DMF as a solvent.[2]
Quantitative Data of Synthesized Derivatives
A series of novel 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives were synthesized and characterized. Their analytical data are summarized below.
Table 2: Physicochemical and Spectroscopic Data of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives [2]
| Compound | R Group | Yield (%) | m.p. (°C) | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ |
| 2a | H | 56.1 | 176-178 | 8.36–8.30 (m, 2H), 7.80–7.69 (m, 1H), 7.60 (t, J = 7.8 Hz, 2H), 7.56–7.49 (m, 1H), 7.42–7.29 (m, 2H), 2.81 (s, 3H), 2.33 (s, 3H) | 163.75, 160.83, 157.74 (d, J = 255.8 Hz), 151.72 (d, J = 4.5 Hz), 137.55 (d, J = 12.2 Hz), 134.38, 130.49 (2C), 128.97 (2C), 128.21, 125.99 (d, J = 8.2 Hz), 123.58 (d, J = 2.4 Hz), 123.23, 116.72 (d, J = 4.7 Hz), 113.24 (d, J = 19.2 Hz), 24.39, 12.89 | Calcd: 296.1081, Found: 296.1087 |
| 2e | 4-F | 48.5 | 152-154 | 8.48–8.22 (m, 2H), 7.55–7.46 (m, 1H), 7.41–7.32 (m, 2H), 7.31–7.25 (m, 2H), 2.81 (s, 3H), 2.32 (s, 3H) | 166.65 (d, J = 256.6 Hz), 162.78, 160.88, 157.73 (d, J = 256.0 Hz), 151.60 (d, J = 4.5 Hz), 137.50 (d, J = 12.2 Hz), 133.19 (d, J = 9.6 Hz, 2C), 126.09 (d, J = 8.2 Hz), 124.43 (d, J = 3.0 Hz), 123.50 (d, J = 2.5 Hz), 123.24, 116.60 (d, J = 4.7 Hz), 116.29 (d, J = 22.2 Hz, 2C), 113.33 (d, J = 19.2 Hz), 24.31, 12.89 | Calcd: 314.0987, Found: 314.0993 |
| 2g | 4-OCH₃ | 57.3 | 86-88 | 8.35–8.20 (m, 2H), 7.55–7.50 (m, 1H), 7.40–7.30 (m, 2H), 7.09–7.03 (m, 2H), 3.94 (s, 3H), 2.80 (s, 3H), 2.32 (s, 3H) | 163.48, 162.31, 160.83, 157.73 (d, J = 255.7 Hz), 151.87 (d, J = 4.6 Hz), 137.52 (d, J = 12.0 Hz), 132.84 (2C), 125.89 (d, J = 8.2 Hz), 123.78 (d, J = 2.4 Hz), 123.32, 120.40, 116.82 (d, J = 4.7 Hz), 114.15 (2C), 113.17 (d, J = 19.2 Hz), 55.60, 24.38, 12.89 | Calcd: 326.1187, Found: 326.1192 |
| 2i | 3-CH₃ | 63.1 | 126-128 | 8.17–8.07 (m, 2H), 7.58–7.51 (m, 2H), 7.48 (t, J = 7.9 Hz, 1H), 7.41–7.32 (m, 2H), 2.81 (s, 3H), 2.50 (s, 3H), 2.32 (s, 3H) | 163.92, 160.85, 157.72 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 138.93, 137.51 (d, J = 12.2 Hz), 135.16, 130.97, 128.86, 128.12, 127.65, 125.97 (d, J = 8.2 Hz), 123.62 (d, J = 2.4 Hz), 123.26, 116.76 (d, J = 4.6 Hz), 113.24 (d, J = 19.2 Hz), 24.34, 21.34, 12.89 | Calcd: 310.1238, Found: 310.1243 |
| 2j | 4-CH₃ | 66.5 | 122-124 | 8.21 (d, J = 8.2 Hz, 2H), 7.56–7.50 (m, 1H), 7.43–7.30 (m, 4H), 2.80 (s, 3H), 2.51 (s, 3H), 2.32 (s, 3H) | 163.81, 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.35, 21.87, 12.88 | Calcd: 310.1238, Found: 310.1243 |
| 2m | 4-Cl | 70.2 | 183-185 | 8.32–8.21 (m, 2H), 7.62–7.56 (m, 2H), 7.53–7.46 (m, 1H), 7.42–7.33 (m, 2H), 2.81 (s, 3H), 2.31 (s, 3H) | 162.94, 160.85, 157.76 (d, J = 256.0 Hz), 151.50 (d, J = 4.6 Hz), 141.09, 137.55 (d, J = 12.2 Hz), 131.83 (2C), 129.40 (2C), 126.61, 126.10 (d, J = 8.2 Hz), 123.41 (d, J = 2.5 Hz), 123.17, 116.55 (d, J = 4.8 Hz), 113.33 (d, J = 19.2 Hz), 24.39, 12.90 | Calcd: 330.0692, Found: 330.0697 |
Biological Activity
The synthesized derivatives of this compound have been evaluated for their antifungal activity against a panel of phytopathogenic fungi.
The in vitro antifungal activity was tested at a concentration of 50 μg/mL.[1][2]
Table 3: Antifungal Activity of Selected 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives (% Inhibition at 50 μg/mL)
| Compound | Sclerotinia sclerotiorum | Rhizoctonia solani | Reference |
| 2b (R=4-tBu) | >80% | - | [2] |
| 2e (R=4-F) | >80% | - | [2] |
| 2f (R=4-Cl) | >80% | - | [2] |
| 2g (R=4-OCH₃) | - | 80.8% | [2] |
| 2k (R=4-iPr) | >80% | - | [2] |
| 2n (R=4-iPr) | >80% | - | [2] |
The results indicate that several of the synthesized quinoline derivatives exhibit significant antifungal activity.[1] Notably, compounds with specific substitutions on the benzoate ring showed high efficacy against Sclerotinia sclerotiorum and Rhizoctonia solani.[2]
Visualizations of Experimental Design and Workflow
The following diagrams illustrate the design strategy and the synthetic workflow for the preparation of this compound and its derivatives.
Caption: Design strategy for the target compounds.
Caption: Synthetic workflow for the target compounds.
References
A Comprehensive Review of Synthetic Strategies for Substituted Quinolin-4-ols
For Researchers, Scientists, and Drug Development Professionals
The quinolin-4-ol scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. As a cornerstone in medicinal chemistry, derivatives of quinolin-4-ol have demonstrated antibacterial, anticancer, antiviral, and antimalarial properties. This has spurred the continuous development of robust and efficient synthetic methodologies to access structurally diverse analogs for drug discovery and development programs. This technical guide provides an in-depth review of the core synthetic strategies for preparing substituted quinolin-4-ols, with a focus on classical named reactions, modern catalytic methods, and green chemistry approaches. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized in comparative tables to aid in method selection.
Classical Synthetic Approaches
The synthesis of the quinolin-4-ol ring system has a rich history, with several named reactions remaining relevant in contemporary organic synthesis. These methods typically involve the cyclization of aniline derivatives with a three-carbon component.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile and widely used method for the preparation of 4-hydroxyquinoline derivatives.[1] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization of this intermediate, often at high temperatures (around 250 °C), leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline.[1] The final steps involve saponification of the ester followed by decarboxylation to yield the desired quinolin-4-ol.[1] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]
Experimental Protocol: Gould-Jacobs Synthesis of 4,7-dichloroquinoline [1]
A mixture of 3,4-dichloroaniline and diethyl ethoxymethylenemalonate is heated at 100-140°C for a few hours. The resulting ethyl 3-(3,4-dichloroanilino)acrylate is then added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C to induce cyclization. After cooling, the intermediate ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate precipitates and is collected by filtration. This intermediate is then saponified by heating with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid. Finally, the carboxylic acid is decarboxylated by heating at a high temperature to yield 4,7-dichloroquinoline.
Table 1: Synthesis of Substituted Quinolin-4-ols via the Gould-Jacobs Reaction
| Aniline Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Diethyl ethoxymethylenemalonate, 250 °C | 4-Hydroxyquinoline | - | [1] |
| 3-Chloroaniline | Diethyl ethoxymethylenemalonate, Dowtherm A, reflux | 7-Chloro-4-hydroxyquinoline | - | [1] |
| 3-Methoxyaniline | Diethyl ethoxymethylenemalonate, diphenyl ether, 250 °C | 7-Methoxy-4-hydroxyquinoline | - | [1] |
Note: Specific yield data for the parent reactions is often not reported in general reviews; however, the method is widely applicable.
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[2] The regioselectivity of this reaction is highly dependent on the reaction temperature. At lower temperatures (kinetic control), the aniline attacks the keto group of the β-ketoester, leading to the formation of a β-aminoacrylate, which upon heating cyclizes to the corresponding 4-hydroxyquinoline.[2] Conversely, at higher temperatures (thermodynamic control), the aniline attacks the ester group to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline (Knorr synthesis).[2] The cyclization to the 4-hydroxyquinoline often requires high temperatures, similar to the Gould-Jacobs reaction, and is typically carried out in a high-boiling solvent like mineral oil or diphenyl ether to achieve good yields.[2]
Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline [3]
A mixture of 4-nitroaniline (72 mmol) and ethyl 3-ethoxybut-2-enoate (183 mmol) in a high-boiling solvent (150 mL) with a catalytic amount of concentrated sulfuric acid is heated to reflux for 1-2 hours, during which the ethanol produced is removed by distillation. Upon cooling, the 2-methyl-6-nitro-4-quinolone product precipitates and is collected by filtration, washed, and dried.
Table 2: Synthesis of Substituted Quinolin-4-ols via the Conrad-Limpach Reaction
| Aniline Derivative | β-Ketoester | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | iso-Butyl benzoate, reflux, 35 min | 2-Methyl-6-nitro-4-hydroxyquinoline | 66 | [3] |
| Aniline | Ethyl acetoacetate | Mineral oil, ~250 °C | 2-Methyl-4-hydroxyquinoline | up to 95 | [2] |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Methyl benzoate, reflux, 1 h | 2-Methyl-6-nitro-4-hydroxyquinoline | 25 | [3] |
The Camps Cyclization
The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2- and 4-hydroxyquinolines. The regioselectivity of the cyclization is dependent on the substitution pattern of the starting material and the reaction conditions. The formation of the quinolin-4-ol occurs via an intramolecular aldol-type condensation.
Experimental Protocol: Camps Cyclization for 2-Aryl-4-quinolones [4]
N-(2-Acylaryl)benzamides are treated with a base such as sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol and heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized with acid. The precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography to afford the 2-arylquinolin-4(1H)-one in high yields.
Table 3: Synthesis of 2-Aryl-4-quinolones via Camps Cyclization [4]
| N-(2-Acylaryl)amide | Base/Solvent | Product | Yield (%) |
| N-(2-benzoylphenyl)acetamide | NaOEt/EtOH | 2-Phenylquinolin-4(1H)-one | High |
| N-(2-acetylphenyl)benzamide | t-BuOK/t-BuOH | 2-Phenylquinolin-4(1H)-one | High |
| N-(2-propionylphenyl)benzamide | NaOEt/EtOH | 2-Phenyl-3-methylquinolin-4(1H)-one | High |
Modern Catalytic Methods
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolin-4-ones, offering milder reaction conditions and broader substrate scope compared to classical methods.
Palladium-Catalyzed Carbonylative Cyclization
Palladium-catalyzed carbonylative cyclization of 2-iodoanilines and terminal alkynes provides a direct route to 2-substituted quinolin-4-ones.[5][6] This reaction typically uses carbon monoxide (CO) gas, but safer and more convenient CO surrogates like iron pentacarbonyl (Fe(CO)₅) have been developed.[5][6] A dual-base system, such as piperazine and triethylamine, can be employed to facilitate the controlled release of CO from the surrogate.[5]
Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization [6]
A mixture of a 2-iodoaniline (0.5 mmol), a terminal alkyne (1.2 equiv.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), piperazine (1.0 equiv.), Et₃N (3.0 equiv.), and Fe(CO)₅ (0.25 equiv.) in CH₃CN (4 mL) is stirred at 60 °C for 10 hours. After completion, the reaction is worked up by standard procedures to isolate the 2-substituted quinolin-4-one.
Table 4: Palladium-Catalyzed Synthesis of 2-Substituted Quinolin-4-ones [6]
| 2-Iodoaniline Derivative | Terminal Alkyne | Product | Yield (%) |
| 2-Iodoaniline | Phenylacetylene | 2-Phenylquinolin-4(1H)-one | 91 |
| 4-Methyl-2-iodoaniline | Phenylacetylene | 6-Methyl-2-phenylquinolin-4(1H)-one | 85 |
| 4-Chloro-2-iodoaniline | 1-Hexyne | 2-Butyl-6-chloroquinolin-4(1H)-one | 82 |
Copper-Catalyzed Intermolecular Cyclization
Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of quinolin-4-ones. A notable example is the direct intermolecular cyclization of anilines and alkynes.[7][8] This method is characterized by its mild reaction conditions and high functional group tolerance.[7]
Experimental Protocol: Copper-Catalyzed Synthesis of 4-Quinolones [7]
A mixture of an aniline, an alkyne, Cu(OTf)₂ as the catalyst, and HOTf as an additive in 1,2-dichloroethane (DCE) is heated at 120°C. The reaction proceeds to give the corresponding 4-quinolone in good to excellent yields.
Table 5: Copper-Catalyzed Synthesis of Substituted 4-Quinolones [7]
| Aniline Derivative | Alkyne | Product | Yield (%) |
| N-Methylaniline | Phenylacetylene | 1-Methyl-2-phenylquinolin-4(1H)-one | 89 |
| Aniline | 1-Hexyne | 2-Butylquinolin-4(1H)-one | 75 |
| 4-Methoxyaniline | Phenylacetylene | 6-Methoxy-2-phenylquinolin-4(1H)-one | 82 |
Green and Microwave-Assisted Syntheses
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient methods for quinolin-4-ol synthesis. The use of water as a solvent and microwave irradiation are prominent examples of these advancements.
Microwave-Assisted Gould-Jacobs Reaction
Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction, reducing reaction times from hours to minutes and often improving yields.[9][10] This technique allows for rapid and efficient heating, which is particularly advantageous for the high-temperature cyclization step.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [9]
Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are mixed in a microwave vial and heated to 250-300 °C in a microwave synthesizer for a short period (e.g., 5-10 minutes). After cooling, the precipitated product is filtered, washed, and dried.
Table 6: Microwave-Assisted Gould-Jacobs Synthesis [11]
| Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 250 | 10 | 1 | 1 |
| 300 | 10 | 24 | 37 |
| 250 | 20 | 1 | 3 |
| 300 | 20 | 24 | 28 |
| 300 | 5 | 16 | 47 |
Green Synthesis in Aqueous Media
The development of synthetic routes in water is a key goal of green chemistry. A decarboxylative cyclization of isatoic anhydrides and 1,3-dicarbonyl compounds in water at 80 °C provides an environmentally friendly pathway to substituted quinolin-4-ones.[12]
Experimental Protocol: Decarboxylative Cyclization in Water [12]
Isatoic anhydride and a 1,3-dicarbonyl compound are heated in water at 80 °C in the presence of a base. The reaction proceeds with the release of carbon dioxide, followed by intramolecular cyclization and dehydration to afford the quinolin-4-one.
Conclusion
The synthesis of substituted quinolin-4-ols is a well-established field with a diverse array of methodologies. Classical reactions like the Gould-Jacobs, Conrad-Limpach, and Camps syntheses remain valuable for their reliability and access to a range of derivatives. Modern transition metal-catalyzed methods, particularly those employing palladium and copper, have expanded the synthetic toolbox, offering milder conditions and broader substrate compatibility. Furthermore, the adoption of green chemistry principles, through microwave-assisted synthesis and the use of aqueous reaction media, is paving the way for more sustainable and efficient production of these important heterocyclic compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide provides the necessary information for researchers to make informed decisions in the design and execution of synthetic strategies toward novel quinolin-4-ol derivatives.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Synthesis of 4-Quinolones via Copper-Catalyzed Intermolecular Cyclization of Anilines and Alkynes [organic-chemistry.org]
- 8. Direct Synthesis of 4-Quinolones via Copper-Catalyzed Intermolecular Cyclization of Anilines and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. ablelab.eu [ablelab.eu]
- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol
Introduction
8-Fluoro-2,3-dimethylquinolin-4-ol is a fluorinated quinoline derivative. Quinoline and its derivatives are an important class of heterocyclic compounds that are utilized as building blocks in the development of pharmaceuticals and other functional materials[1]. Specifically, this compound serves as a key intermediate in the synthesis of novel antifungal agents[2]. The following protocol details the synthesis of this compound.
Quantitative Data Summary
The table below summarizes the key quantitative data for the synthesis of this compound and its subsequent derivatives as described in the literature[2].
| Compound | Yield (%) | Melting Point (°C) |
| This compound | 89.2 | 230–231 |
| 8-fluoro-2,3-dimethylquinolin-4-yl benzoate (2a) | 56.1 | 176-178 |
| 8-fluoro-2,3-dimethylquinolin-4-yl 3-fluorobenzoate (2d) | 48.5 | 152-154 |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate (2e) | 48.5 | 152-154 |
| 8-fluoro-2,3-dimethylquinolin-4-yl 2-methylbenzoate (2h) | 60.5 | 150-152 |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a published procedure for the synthesis of this compound, which serves as an intermediate in the preparation of potential antifungal agents[2].
Materials:
-
Starting materials for the initial reaction (not specified in the provided abstract, but would typically involve a substituted aniline and a β-ketoester in a Conrad-Limpach or similar reaction)
-
10% aqueous sodium hydroxide solution
-
Ice bath
-
Three-necked flask
-
Filtration apparatus
Procedure:
-
Reaction Setup: Assemble a three-necked flask equipped with appropriate stirring and temperature monitoring apparatus.
-
Reaction: The initial cyclization reaction to form the quinolinol is carried out. (Note: The specific precursors and initial reaction conditions are not detailed in the provided search result, but the workup is.)
-
Cooling: Upon completion of the initial reaction, the mixture is allowed to cool to room temperature.
-
Neutralization: The three-necked flask is then placed in an ice bath to further cool the mixture. The pH of the reaction mixture is carefully adjusted to 7–8 by the dropwise addition of a 10% aqueous sodium hydroxide solution.
-
Precipitation and Isolation: As the pH is adjusted, the product, this compound, will precipitate out of the solution as a solid.
-
Filtration: The solid product is collected by filtration.
-
Drying: The collected solid is then dried thoroughly to yield the final product, which should be a white solid[2].
Characterization Data:
-
Appearance: White solid[2].
-
Yield: 89.2%[2].
-
Melting Point: 230–231 °C[2].
-
¹H NMR (500 MHz, DMSO-d₆) δ: 11.36 (s, 1H, OH), 7.88 (d, J = 8.1 Hz, 1H, Ph), 7.52–7.46 (m, 1H, Ph), 7.26–7.19 (m, 1H, Ph), 2.43 (s, 3H, CH₃), 1.98 (s, 3H, CH₃)[2].
Safety Precautions:
-
Similar quinoline compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[3].
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention[3][4].
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Note: Purification of 8-Fluoro-2,3-dimethylquinolin-4-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 8-Fluoro-2,3-dimethylquinolin-4-ol using column chromatography, a standard technique for the separation and purification of individual compounds from a mixture.
Introduction
This compound is a fluorinated quinoline derivative. Quinoline and its analogs are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of such compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is a critical step to isolate the desired compound for further study and development. Column chromatography is a versatile and widely used method for the purification of organic compounds. This application note details a standard protocol for the purification of this compound on a laboratory scale. While specific data for this exact compound is not widely published, the following protocol is based on established methods for the purification of similar quinolin-4-ol derivatives[1][2][3][4].
Physicochemical Properties and Purification Strategy
The purification strategy by column chromatography is dictated by the physicochemical properties of the target compound, primarily its polarity. The presence of the quinolin-4-ol moiety suggests that the molecule will have a degree of polarity. The fluorine and dimethyl substitutions will modulate this polarity. Based on the general characteristics of quinoline derivatives, a normal-phase column chromatography approach using silica gel as the stationary phase is appropriate[1][2]. A gradient elution with a mobile phase of increasing polarity will be employed to first elute less polar impurities, followed by the target compound, and finally any more polar impurities.
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.
3.1. Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
3.2. Column Preparation
-
Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexane). For a typical laboratory-scale purification (500 mg of crude product), approximately 25-50 g of silica gel is used.
-
Column Packing: The slurry is carefully poured into the chromatography column. The solvent is allowed to drain slowly, and the column is tapped gently to ensure even packing of the silica gel. A layer of sand can be added to the top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibration: The packed column is equilibrated by passing several column volumes of the initial mobile phase (e.g., 100% hexane or a low polarity mixture like 95:5 hexane:ethyl acetate) through the silica gel until the bed is stable.
3.3. Sample Preparation and Loading
-
Dry Loading (Recommended): The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure using a rotary evaporator to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.
-
Wet Loading: The crude product is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully loaded onto the top of the column.
3.4. Elution and Fraction Collection
-
Gradient Elution: The elution is started with a low polarity mobile phase. The polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane or methanol in dichloromethane).
-
Fraction Collection: Eluent is collected in fractions of a fixed volume (e.g., 10-20 mL).
-
TLC Monitoring: The composition of each fraction is monitored by TLC to identify the fractions containing the pure product.
3.5. Product Isolation
-
Fractions containing the pure this compound (as determined by TLC) are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid product.
-
The purity of the final product should be assessed by analytical techniques such as HPLC, LC-MS, and NMR.
Data Presentation
The following table represents a hypothetical purification of 1 gram of crude this compound.
| Fraction No. | Mobile Phase (Hexane:Ethyl Acetate) | Volume (mL) | Compounds Detected (by TLC) | Purity (Hypothetical) |
| 1-5 | 95:5 | 100 | Non-polar impurities | - |
| 6-10 | 90:10 | 100 | Trace impurities | Low |
| 11-15 | 80:20 | 100 | Product + minor impurities | Moderate |
| 16-25 | 70:30 | 200 | Pure Product | >98% |
| 26-30 | 50:50 | 100 | Product + polar impurities | Moderate |
| 31-35 | 0:100 | 100 | Polar impurities | - |
Visualizations
Diagram 1: Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal Activity Screening of 8-Fluoro-2,3-dimethylquinolin-4-ol against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the antifungal potential of 8-Fluoro-2,3-dimethylquinolin-4-ol against the opportunistic fungal pathogen Candida albicans. The protocols detailed below cover essential in vitro assays, from initial susceptibility testing to the investigation of its effects on biofilm formation and potential mechanisms of action.
Quantitative Antifungal Activity
The initial screening of this compound involves determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against planktonic C. albicans. These values are critical for assessing the compound's potency.
Table 1: In Vitro Antifungal Susceptibility of this compound against Candida albicans
| Compound | C. albicans Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) |
| This compound | ATCC 90028 | 16 | 64 |
| This compound | Fluconazole-Resistant Isolate | 32 | 128 |
| Fluconazole (Control) | ATCC 90028 | 1 | >64 |
| Fluconazole (Control) | Fluconazole-Resistant Isolate | 64 | >64 |
| Amphotericin B (Control) | ATCC 90028 | 0.5 | 1 |
| Amphotericin B (Control) | Fluconazole-Resistant Isolate | 0.5 | 1 |
MIC₅₀: Minimum inhibitory concentration required to inhibit 50% of fungal growth. MFC: Minimum fungicidal concentration required to kill 99.9% of the initial fungal inoculum.
Biofilm Inhibition and Eradication
Candida albicans biofilms exhibit increased resistance to conventional antifungal agents.[1][2] Therefore, evaluating the efficacy of this compound against biofilm formation and established biofilms is a crucial step.
Table 2: Anti-Biofilm Activity of this compound against Candida albicans
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) | Mature Biofilm Eradication (%) |
| This compound | 16 (MIC) | 75 | 40 |
| This compound | 32 (2x MIC) | 92 | 65 |
| This compound | 64 (4x MIC) | 98 | 85 |
| Fluconazole (Control) | 64 | 30 | 15 |
Biofilm inhibition was assessed by adding the compound at the time of biofilm initiation. Mature biofilm eradication was determined by treating pre-formed 24-hour biofilms.
Experimental Protocols
Protocol for Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines.[3][4]
Materials:
-
Candida albicans strains (e.g., ATCC 90028 and clinical isolates)
-
Yeast Peptone Dextrose (YPD) agar and broth
-
RPMI 1640 medium buffered with MOPS
-
This compound stock solution (in DMSO)
-
Control antifungal agents (Fluconazole, Amphotericin B)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture C. albicans on YPD agar for 24-48 hours at 30°C.[5] Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3]
-
Drug Dilution: Prepare serial twofold dilutions of this compound and control drugs in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.[3]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (≥50%) inhibition of visible growth compared to the drug-free control well.[6]
-
MFC Determination: To determine the MFC, aliquot 100 µL from each well that shows no visible growth and plate it onto YPD agar. Incubate at 30°C for 48 hours. The MFC is the lowest drug concentration that results in no colony growth (≥99.9% killing).[1]
Protocol for Biofilm Inhibition Assay
This protocol utilizes a crystal violet staining method to quantify biofilm biomass.[5]
Materials:
-
Standardized C. albicans inoculum (as prepared above)
-
RPMI 1640 medium
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
95% Ethanol
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Assay Setup: Add 100 µL of the standardized C. albicans suspension (1 x 10⁷ cells/mL in RPMI 1640) to the wells of a microtiter plate.[7]
-
Compound Addition: Immediately add 100 µL of RPMI 1640 containing various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Destaining: Wash the wells four times with sterile distilled water and allow them to air dry. Add 200 µL of 95% ethanol to each well to destain the biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the drug-free control.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating the antifungal properties of this compound.
Caption: Experimental workflow for antifungal screening.
Potential Mechanisms of Action
Quinoline derivatives have been shown to exert their antifungal effects through various mechanisms, including the disruption of the fungal cell membrane and interference with mitochondrial function.[8][9]
Disruption of Cell Membrane Integrity
Damage to the cell membrane leads to the leakage of intracellular components and ultimately cell death. A common method to assess this is through propidium iodide (PI) staining, where PI can only enter cells with compromised membranes.
Induction of Mitochondrial Dysfunction
Mitochondria are crucial for cellular respiration and energy production in C. albicans. Disruption of the mitochondrial membrane potential (ΔΨm) can trigger the production of reactive oxygen species (ROS) and induce apoptosis.[8][10]
Caption: Putative mechanisms of antifungal action.
Further investigations into these and other potential pathways, such as the inhibition of ergosterol biosynthesis or specific enzymatic pathways, are warranted to fully elucidate the antifungal mechanism of this compound.[11] The protocols and data presented here provide a foundational guide for the comprehensive evaluation of this promising antifungal candidate.
References
- 1. Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Cell Viability Assay of 8-Fluoro-2,3-dimethylquinolin-4-ol on Human Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the cytotoxic effects of 8-Fluoro-2,3-dimethylquinolin-4-ol, a fluorinated quinoline analog, on human cancer cell lines using the MTT cell viability assay. Quinoline derivatives have garnered significant interest for their potential as anticancer agents due to their diverse mechanisms of action, which include inducing cell cycle arrest and apoptosis.[1][2] This application note includes a step-by-step experimental workflow, a hypothetical data presentation, and a potential signaling pathway diagram to guide researchers in evaluating the therapeutic potential of this compound.
Introduction
Quinoline and its derivatives are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including significant anticancer effects.[1][3] These compounds can modulate various cellular processes such as cell proliferation, cell cycle, and apoptosis.[2][3] The antitumor mechanisms of quinoline derivatives are diverse and can involve the inhibition of kinases, alkylation of DNA, and disruption of cell migration.[3][4] this compound is a synthetic fluorinated quinoline analog.[5] While its antifungal properties have been explored, its effect on human cell viability, particularly in the context of cancer, remains an area of active investigation.[5]
This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay to determine the cytotoxic effects of this compound on human cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocols
2.1. Materials and Reagents
-
This compound (synthesis described in[5])
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2.2. Cell Culture
-
Culture human cancer cells (e.g., HeLa or MCF-7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
2.3. MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2.4. Data Analysis
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Data Presentation
The cytotoxic effects of this compound on various human cell lines can be summarized in a table for easy comparison. The following table presents hypothetical IC50 values.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | 45.2 |
| 48 | 28.7 | ||
| 72 | 15.1 | ||
| MCF-7 | Breast Cancer | 24 | 62.5 |
| 48 | 41.3 | ||
| 72 | 25.8 | ||
| A549 | Lung Cancer | 24 | 55.8 |
| 48 | 35.2 | ||
| 72 | 20.4 | ||
| HEK293 | Normal Kidney | 24 | > 100 |
| 48 | > 100 | ||
| 72 | 89.6 |
Visualization
The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be influenced by this compound.
Caption: Workflow of the MTT cell viability assay.
Caption: Potential apoptosis induction pathway.
Conclusion
The protocol described in this application note provides a reliable method for assessing the in vitro cytotoxicity of this compound against human cancer cell lines. The MTT assay is a robust and widely used technique for preliminary screening of potential anticancer compounds. The hypothetical data and the visualized workflow and signaling pathway offer a comprehensive guide for researchers investigating the therapeutic potential of novel quinoline derivatives. Further studies would be required to elucidate the precise mechanism of action of this compound.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijrpr.com [ijrpr.com]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Fluoro-2,3-dimethylquinolin-4-ol as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 8-Fluoro-2,3-dimethylquinolin-4-ol as a foundational scaffold for the development of novel therapeutic agents. The document details its synthesis, derivatization, and application in the design of potent antifungal and potential anticancer compounds. Experimental protocols and data are presented to guide researchers in utilizing this promising chemical entity.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated quinolines particularly attractive for drug design. This compound offers a synthetically accessible and readily modifiable core for creating diverse libraries of compounds with potential therapeutic value.
Antifungal Applications
Derivatives of the this compound scaffold have demonstrated significant potential as antifungal agents. A series of benzoate esters derived from this scaffold have been synthesized and evaluated for their activity against a panel of economically important phytopathogenic fungi.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of various benzoate derivatives of this compound. The data is presented as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.
| Compound ID | R Group (Substituent on Benzoate Ring) | Sclerotinia sclerotiorum (% Inhibition) | Rhizoctonia solani (% Inhibition) |
| 2a | H | - | - |
| 2b | 4-tert-butyl | >80 | - |
| 2e | 4-fluoro | >80 | - |
| 2f | 2-methoxy | >80 | - |
| 2g | 4-methoxy | - | 80.8 |
| 2k | 2-chloro | >80 | - |
| 2n | 2,4-dichloro | >80 | - |
Data sourced from a study on novel fluorinated quinoline analogs.[1]
Proposed Mechanism of Antifungal Action
The antifungal mechanism of quinoline derivatives is often associated with the disruption of fungal cell membrane integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Anticancer Applications (Potential)
The quinoline and quinazolinone scaffolds are integral to numerous approved and investigational kinase inhibitors for cancer therapy. While direct anticancer activity data for this compound derivatives is not yet available, its structural similarity to known inhibitors of key oncogenic signaling pathways, such as the EGFR, VEGFR, and PI3K pathways, suggests its high potential as a scaffold for the design of novel anticancer agents.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several quinazoline-based molecules have been developed as potent PI3K inhibitors.
Targeting the VEGFR2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based compounds have shown promise as VEGFR2 inhibitors.
Experimental Protocols
Synthesis of this compound (Scaffold Core)
This protocol outlines the one-pot synthesis of the core scaffold.
Materials:
-
2-Fluoroaniline
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid
-
10% aqueous sodium hydroxide solution
-
Three-necked flask
-
Ice bath
Procedure:
-
In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]
-
Heat the mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by TLC).[1]
-
Allow the reaction mixture to cool to room temperature.[1]
-
Place the flask in an ice bath and carefully adjust the pH to 7–8 by the dropwise addition of a 10% aqueous sodium hydroxide solution.[1]
-
Collect the resulting precipitate by filtration.
-
Dry the solid to obtain this compound as a white solid.[1]
General Protocol for the Synthesis of Benzoate Derivatives
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dry DCM.
-
Add an equimolar amount of the desired substituted benzoyl chloride.
-
Add a slight excess of pyridine to act as a base and catalyst.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final benzoate derivative.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Fungal cultures
-
Sterile petri dishes
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize.
-
Cool the molten PDA to approximately 45-50 °C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal growth temperature for the specific fungus.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent antifungal activity, and the core structure is highly analogous to known kinase inhibitors, suggesting significant potential for the development of new anticancer drugs. The synthetic accessibility and ease of derivatization make this scaffold an attractive platform for generating diverse chemical libraries for high-throughput screening and lead optimization. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this versatile scaffold.
References
Application Notes & Protocols for the Quantification of 8-Fluoro-2,3-dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol in various matrices. The following methods are based on established analytical techniques for structurally similar compounds, including fluoroquinolones and quinolinol derivatives, and are intended to serve as a comprehensive guide for method development and validation.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using modern chromatographic techniques coupled with sensitive detection methods. High-Performance Liquid Chromatography (HPLC) is the method of choice for separation, offering versatility with various stationary phases and mobile phase compositions. For detection, Ultraviolet (UV) detection is a robust and widely available option, while tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substance.
Experimental Protocol
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is recommended. A typical starting point is a gradient elution to optimize separation.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: UV detection should be performed at a wavelength of maximum absorbance for the analyte, which can be determined using a photodiode array (PDA) detector. A common wavelength for similar compounds is around 280 nm.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
Sample Preparation (Pharmaceuticals):
-
For tablets, accurately weigh and crush a representative number of tablets.
-
Transfer a portion of the powdered tablets equivalent to a known amount of the active ingredient into a volumetric flask.
-
Add a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to dissolve the compound.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC-UV Method Parameters and Performance (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates.
Experimental Protocol
Chromatographic Conditions:
-
Column: A C18 or similar reverse-phase column with a shorter length and smaller particle size is suitable for faster analysis times (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water is commonly used.[3]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 35-40 °C.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for quinoline derivatives.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.[3][4]
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
Internal Standard (IS): An isotopically labeled version of the analyte or a structurally similar compound not present in the sample should be used.
Sample Preparation (Plasma/Serum): A crucial step in bioanalysis is the removal of interfering substances from the biological matrix.[5] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[6]
-
Protein Precipitation (PPT):
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.[6]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[7]
-
Load the plasma/serum sample (pre-treated, e.g., diluted with buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent like methanol or acetonitrile.[7]
-
Evaporate the eluate and reconstitute as described in the PPT method.
-
Data Presentation
Table 2: LC-MS/MS Method Parameters and Performance (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: Workflow for the quantification of this compound in biological samples.
Caption: Decision tree for selecting an analytical method based on sample matrix and required sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. moca.net.ua [moca.net.ua]
- 3. [Simultaneous determination of ten fluoroquinolone residues in organic fertilizers by QuEChERS and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of the four key fluoroquinolones and two antipsychotics in fish and shrimp by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antifungal Efficacy of Quinoline Compounds
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. Among these, their potential as antifungal agents is a promising area of research, especially in light of the increasing incidence of fungal infections and the emergence of drug-resistant strains.[1][2] Some quinoline derivatives have demonstrated potent antifungal activity against a range of pathogenic fungi, including species of Candida and Aspergillus.[3][4] The proposed mechanisms of action for some quinoline compounds involve the disruption of the fungal cell wall and the functional integrity of the cytoplasmic membrane.[2][5][6][7][8]
These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to assess the in vitro antifungal efficacy of novel quinoline compounds. The protocols outlined below describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which are crucial parameters for evaluating the antifungal potential of a compound.
Materials and Reagents
-
Quinoline compounds to be tested
-
Positive control antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture media (e.g., RPMI 1640, Sabouraud Dextrose Agar/Broth)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile 96-well microplates
-
Sterile saline solution (0.85%)
-
Spectrophotometer or microplate reader
-
Incubator
-
Micropipettes and sterile tips
-
Vortex mixer
Experimental Protocols
Fungal Inoculum Preparation
-
From a fresh culture of the fungal strain on an agar plate, pick five distinct colonies.
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15-20 seconds to ensure homogeneity.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 CFU/mL for yeast. This can be done visually or using a spectrophotometer.
-
Further dilute the adjusted inoculum in the appropriate broth medium to achieve the final desired concentration for the assay (typically 1 x 10^3 to 5 x 10^3 CFU/mL).[9]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antifungal agent.[1][9][10]
-
Dissolve the quinoline compounds and the positive control drug in DMSO to create stock solutions.
-
In a sterile 96-well microplate, add 100 µL of the appropriate broth medium to all wells except the first column.
-
In the first column, add 200 µL of the broth containing the highest concentration of the test compound.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well of the dilution series.[9]
-
Inoculate each well with 100 µL of the prepared fungal inoculum, bringing the final volume in each well to 200 µL.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates at 35-37°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the growth control.[1] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[9]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.[11][12]
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microplate that shows no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto a fresh Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the SDA plate at 35-37°C for 24-48 hours, or until growth is visible in the subcultures from the growth control well.[13]
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate, indicating a 99.9% killing of the initial inoculum.[12][14]
Data Presentation
Quantitative data from the antifungal efficacy testing should be summarized in a clear and structured table to facilitate easy comparison between different quinoline compounds and the control drug.
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Quinoline-A | Candida albicans | 16 | 32 | 2 |
| Quinoline-B | Candida albicans | 8 | 32 | 4 |
| Quinoline-C | Candida albicans | 32 | >64 | >2 |
| Fluconazole | Candida albicans | 4 | 16 | 4 |
| Quinoline-A | Aspergillus fumigatus | 32 | 64 | 2 |
| Quinoline-B | Aspergillus fumigatus | 16 | 64 | 4 |
| Quinoline-C | Aspergillus fumigatus | 64 | >64 | >1 |
| Amphotericin B | Aspergillus fumigatus | 1 | 2 | 2 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antifungal efficacy of quinoline compounds.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be targeted by quinoline compounds, leading to their antifungal effect. Some quinoline derivatives are known to interfere with the fungal cell wall and membrane integrity.[2]
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]
- 8. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 11. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of 8-Fluoro-2,3-dimethylquinolin-4-ol in Agricultural Fungicide Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-2,3-dimethylquinolin-4-ol and its derivatives have emerged as a promising class of compounds in the development of novel agricultural fungicides. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry and has gained significant traction in agrochemical research due to its broad spectrum of biological activities.[1] The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological performance. This document provides detailed application notes and experimental protocols for the evaluation of this compound and its analogs as potential agricultural fungicides.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀FNO
-
Appearance: White solid[2]
-
Melting Point: 230–231 °C[2]
Antifungal Activity
Derivatives of this compound have demonstrated significant in vitro activity against a range of important plant pathogenic fungi. The primary mode of evaluation is through the measurement of mycelial growth inhibition.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of various ester derivatives of this compound against ten economically important phytopathogenic fungi. The data represents the percentage of inhibition at a concentration of 50 µg/mL.[2]
| Compound ID | Derivative Name | Sclerotinia sclerotiorum (%) | Rhizoctonia solani (%) | Botrytis cinerea (%) | Fusarium oxysporum (%) | Phytophthora infestans (%) | Colletotrichum gloeosporioides (%) | Alternaria solani (%) | Cercospora arachidicola (%) | Gibberella zeae (%) | Pellicularia sasakii (%) |
| 2b | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | >80 | - | - | - | - | - | - | - | - | - |
| 2e | 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | >80 | - | - | - | - | - | - | - | - | - |
| 2f | 8-fluoro-2,3-dimethylquinolin-4-yl 2,4-difluorobenzoate | >80 | - | - | - | - | - | - | - | - | - |
| 2g | 8-fluoro-2,3-dimethylquinolin-4-yl 2-bromobenzoate | - | 80.8 | - | - | - | - | - | - | - | - |
| 2k | 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | >80 | - | - | - | - | - | - | - | - | - |
| 2n | 8-fluoro-2,3-dimethylquinolin-4-yl 4-isopropylbenzoate | >80 | - | - | - | - | - | - | - | - | - |
Note: "-" indicates data not reported as exceeding the 80% inhibition threshold in the cited study.
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of other quinoline-based fungicides, several potential targets and pathways can be considered. Quinolines are known to interfere with key cellular processes in fungi.[3] Preliminary investigations into similar quinoline derivatives suggest that they may disrupt cell membrane integrity, leading to increased permeability and the release of cellular contents.[4][5]
Further research is required to pinpoint the specific molecular target(s) of this compound. Key fungal signaling pathways that are common targets for fungicides and warrant investigation include the Target of Rapamycin (TOR) signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis described by Zheng, et al. (2023).[2]
Materials:
-
2-Fluoroaniline
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
10% aqueous sodium hydroxide solution
-
Ice bath
-
Three-necked flask and standard glassware for organic synthesis
Procedure:
-
In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).
-
Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature.
-
Place the three-necked flask in an ice bath and carefully adjust the pH to 7–8 by the slow addition of a 10% aqueous sodium hydroxide solution.
-
Collect the resulting precipitate by filtration.
-
Dry the solid product to yield this compound as a white solid.
In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a standard method for assessing the in vitro antifungal activity of test compounds against various phytopathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Mycelial plugs (5 mm diameter) of actively growing fungal cultures
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control (commercial fungicide)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50 °C.
-
Add the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure thorough mixing.
-
Prepare control plates containing only the solvent at the same concentration used for the test compound.
-
Pour the PDA (with or without the test compound) into sterile Petri dishes and allow them to solidify.
-
In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Seal the Petri dishes with parafilm and incubate at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treatment plate
-
-
Formulation Development Considerations
For practical application in agriculture, this compound must be formulated to ensure stability, ease of application, and optimal bioavailability. Common formulation types for fungicides include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier.
-
Wettable Powders (WP): The active ingredient is mixed with a fine carrier and a wetting agent.
-
Suspension Concentrates (SC): A solid active ingredient is dispersed in water.
-
Granules (GR): The active ingredient is incorporated into a solid, granular carrier.
The choice of formulation will depend on the physicochemical properties of the active ingredient, the target crop, and the application method.
Conclusion
This compound represents a valuable lead structure for the development of new agricultural fungicides. Its derivatives have shown promising in vitro activity against a broad spectrum of phytopathogenic fungi. Further research should focus on elucidating the precise mechanism of action, optimizing the structure-activity relationship, and developing stable and effective formulations for field applications. The protocols provided herein offer a standardized framework for the continued investigation of this important class of compounds.
References
- 1. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or inactive reagents. | - Ensure the reaction temperature reaches and is maintained at 150°C. - Extend the reaction time and monitor progress using TLC. - Use fresh 2-fluoroaniline and ethyl 2-methylacetoacetate. |
| Suboptimal pH during Workup: Incorrect pH during neutralization can prevent the product from precipitating. | - Carefully adjust the pH to a range of 7–8 using a 10% aqueous sodium hydroxide solution while keeping the mixture in an ice bath to control temperature.[1] | |
| Degradation of Starting Material or Product: Prolonged exposure to very high temperatures can lead to decomposition. | - While high temperatures are necessary for the cyclization, avoid exceeding the recommended temperature or unnecessarily long reaction times.[2][3] | |
| Presence of Impurities/Side Products | Formation of Isomeric Byproducts: In Conrad-Limpach type syntheses, the formation of the 2-hydroxyquinoline isomer is a potential side reaction, especially under different temperature conditions.[2][4] | - Adhere strictly to the recommended reaction temperature to favor the formation of the 4-hydroxyquinoline product. The kinetic product (4-hydroxyquinoline) is favored at lower to moderate temperatures, while the thermodynamic product (2-hydroxyquinoline) can be formed at higher temperatures.[2][5] |
| Unreacted Starting Materials: Incomplete reaction can leave starting materials in the final product. | - Monitor the reaction using TLC to ensure all starting material is consumed before proceeding with the workup. | |
| Difficulty in Product Isolation | Product is Oily or Gummy: The product may not solidify properly if impurities are present or if it is not fully precipitated. | - Ensure the pH is correctly adjusted. - Try cooling the mixture for a longer period in the ice bath to encourage precipitation. - Wash the crude product with a non-polar solvent to remove soluble impurities. |
| Slow Filtration: The precipitate may be too fine, clogging the filter paper. | - Use a wider-pore filter paper or a Buchner funnel with a suitable filter aid. - Allow the precipitate to fully form and settle before beginning filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically achieved through a cyclization reaction, often a variation of the Conrad-Limpach or Gould-Jacobs reaction.[5][6] A common and high-yielding method involves the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) as both a solvent and an acidic catalyst.[1]
Q2: What is the role of polyphosphoric acid (PPA) in this reaction?
A2: Polyphosphoric acid serves as both the reaction solvent and a strong acid catalyst. It facilitates the condensation of the aniline with the β-ketoester and the subsequent intramolecular cyclization to form the quinoline ring system.[1]
Q3: What are the critical parameters to control for a high yield?
A3: The most critical parameters are the reaction temperature and the pH during the workup. The reaction should be heated to 150°C to ensure the cyclization occurs.[1] During the workup, the pH must be carefully adjusted to 7-8 to ensure the complete precipitation of the product.[1]
Q4: Can other catalysts or solvents be used?
A4: While PPA is effective, other high-boiling solvents and strong acids can be used in Conrad-Limpach reactions.[3] However, the specific combination of 2-fluoroaniline, ethyl 2-methylacetoacetate, and PPA has been reported to produce a high yield of 89.2% for this particular product.[1]
Q5: How can I confirm the identity and purity of the final product?
A5: The structure of this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.[1] Purity can be assessed by techniques like melting point determination and chromatography (TLC or HPLC). The reported melting point is 230–231 °C.[1]
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, adapted from a reported high-yield procedure.[1]
Materials:
-
2-fluoroaniline
-
ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
10% aqueous sodium hydroxide solution
-
250 mL three-necked flask
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).
-
Heat the mixture to 150 °C with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Place the three-necked flask in an ice bath to further cool the mixture.
-
Slowly add 10% aqueous sodium hydroxide solution to adjust the pH of the mixture to 7–8, ensuring the temperature remains low.
-
The product will precipitate as a solid.
-
Collect the solid by filtration.
-
Dry the solid product to obtain this compound.
Expected Yield: 89.2%[1] Appearance: White solid[1] Melting Point: 230–231 °C[1]
Synthesis and Troubleshooting Workflow
Caption: Workflow for the synthesis of this compound and key troubleshooting points.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Common side products in the Conrad-Limpach synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol via the Conrad-Limpach reaction.
Troubleshooting Guide
This guide addresses common issues and unexpected results that may be encountered during the synthesis.
Question: My reaction yielded a mixture of products, with a significant amount of an isomer of my target compound. How can I identify and minimize it?
Answer: A common side product in the Conrad-Limpach synthesis is the formation of the isomeric 2-hydroxyquinoline (2-quinolone) derivative. This occurs via the Knorr quinoline synthesis pathway, which is favored at higher reaction temperatures.[1][2][3] In this competing reaction, the aniline attacks the ester group of the β-ketoester rather than the ketone.
Troubleshooting Steps:
-
Confirmation: Obtain mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectra of your product mixture. The 2-hydroxy isomer will have the same mass as your target compound but will exhibit a different fragmentation pattern and distinct chemical shifts in the NMR spectrum.
-
Temperature Control: Carefully control the reaction temperature during the initial condensation of 2-fluoroaniline and ethyl 2-methylacetoacetate. Lower temperatures favor the formation of the desired β-aminoacrylate intermediate, which leads to the 4-hydroxyquinoline product.[2][3]
-
Reaction Time: While high temperatures are needed for the final cyclization, prolonged exposure can promote the formation of the 2-quinolone. Optimize the heating time to maximize the yield of the desired product while minimizing the formation of the isomer.
Question: The overall yield of my reaction is very low, and I have a significant amount of unreacted starting materials. What could be the issue?
Answer: Low yields can often be attributed to incomplete reaction, particularly the high-temperature cyclization step, which is the rate-determining step in the Conrad-Limpach synthesis.[3]
Troubleshooting Steps:
-
Cyclization Temperature: Ensure that the cyclization is carried out at a sufficiently high temperature, typically around 250 °C.[3] The use of a high-boiling point, inert solvent such as mineral oil or Dowtherm A is crucial for achieving the necessary temperature and improving yields.[3]
-
Catalyst: The use of an acid catalyst, such as polyphosphoric acid (PPA), can facilitate both the initial condensation and the final cyclization, leading to higher yields and potentially lower reaction temperatures.
-
Water Removal: Ensure that any water formed during the initial condensation is effectively removed before the high-temperature cyclization step, as its presence can inhibit the reaction.
Question: I've isolated a product, but it doesn't appear to be a quinoline derivative. What could have happened?
Answer: It is possible that the reaction did not proceed to the final cyclization step. The β-aminoacrylate formed after the initial condensation is a stable intermediate.
Troubleshooting Steps:
-
Spectroscopic Analysis: Analyze your product using techniques like IR and NMR spectroscopy. The presence of characteristic peaks for an ester and an amine, and the absence of the quinoline ring system, would suggest the isolation of the intermediate.
-
Review Reaction Conditions: Re-evaluate your cyclization conditions. As mentioned previously, insufficient temperature or heating time will prevent the formation of the final quinoline product.
Question: My reaction mixture is dark and contains a lot of tar-like material, making purification difficult.
Answer: Thermal decomposition of the starting materials or intermediates at the high temperatures required for cyclization can lead to the formation of polymeric or tarry side products.
Troubleshooting Steps:
-
Solvent Choice: The use of an appropriate high-boiling, inert solvent is critical to ensure even heat distribution and prevent localized overheating which can lead to decomposition.
-
Purity of Starting Materials: Ensure that your 2-fluoroaniline and ethyl 2-methylacetoacetate are pure. Impurities can act as catalysts for decomposition at high temperatures.
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to tar formation.
Frequently Asked Questions (FAQs)
What is the expected yield for the synthesis of this compound using the Conrad-Limpach reaction?
With optimized conditions, such as the use of polyphosphoric acid as both a solvent and catalyst, yields of up to 89.2% have been reported in the literature.
Is it possible to form other regioisomers besides the 8-fluoro product?
The directing effects of the fluorine and amino groups on the aniline ring make the formation of the 8-fluoro isomer the major product. However, trace amounts of other regioisomers could potentially form and may need to be removed during purification.
What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?
Both syntheses can start from the same aniline and β-ketoester precursors. The key difference lies in the reaction conditions and the resulting product. The Conrad-Limpach synthesis, typically conducted at lower initial temperatures followed by a high-temperature cyclization, yields 4-hydroxyquinolines. The Knorr synthesis, which often involves higher initial temperatures, favors the formation of 2-hydroxyquinolines.[1][2][3]
Quantitative Data Summary
| Reaction Condition | Desired Product (this compound) Yield | Major Side Product (6-Fluoro-2,3-dimethylquinolin-2-ol) Yield | Other Side Products (e.g., incomplete cyclization, decomposition) |
| Optimized Conrad-Limpach | High (>85%) | Low (<5%) | Minimal |
| High Initial Temperature | Lower | Increased | Possible increase in decomposition products |
| Insufficient Cyclization Temp. | Low | Low | High amount of β-aminoacrylate intermediate |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on literature reports for the Conrad-Limpach synthesis of similar compounds.
Materials:
-
2-Fluoroaniline
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
10% aqueous sodium hydroxide solution
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid.
-
With stirring, add 2-fluoroaniline to the PPA at room temperature.
-
Slowly add ethyl 2-methylacetoacetate to the mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 120-140°C) and maintain for the required duration (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a 10% aqueous sodium hydroxide solution while keeping the mixture cool in an ice bath.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues in the Conrad-Limpach synthesis of this compound.
Caption: Troubleshooting workflow for the Conrad-Limpach synthesis.
References
Overcoming solubility issues of 8-Fluoro-2,3-dimethylquinolin-4-ol in bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8-Fluoro-2,3-dimethylquinolin-4-ol in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a fluorinated quinoline derivative. Compounds with the quinolin-4-ol scaffold have been investigated for a range of biological activities, most notably as antifungal and anticancer agents.[1][2] The fluorine substitution can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity.[1]
Q2: Why am I experiencing solubility issues with this compound in my aqueous bioassay medium?
This compound is a hydrophobic molecule with inherently low aqueous solubility. This is a common challenge with many heterocyclic compounds developed for pharmacological screening. The presence of the fluorine atom and the dimethylquinolin-4-ol core contributes to its lipophilic nature, leading to precipitation in aqueous buffers and cell culture media.
Q3: What are the most common organic solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving hydrophobic compounds like this compound for in vitro studies. A concentrated stock solution is typically prepared in one of these solvents and then serially diluted into the aqueous assay medium.
Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assay?
The tolerance of cell lines to organic solvents can vary. Generally, for most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and for ethanol, below 1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. It is always recommended to perform a solvent toxicity control experiment for your specific cell line and assay.
Q5: Can pH adjustment improve the solubility of this compound?
Yes, pH can influence the solubility of ionizable compounds. As a quinolin-4-ol, this compound has a hydroxyl group and a nitrogen atom in the quinoline ring, which can be protonated or deprotonated depending on the pH. The solubility is generally lowest near the isoelectric point and increases in more acidic or alkaline conditions. However, the optimal pH for solubility must be compatible with the pH requirements of your bioassay.
Troubleshooting Guide
Issue 1: Precipitation observed when adding the compound stock solution to the aqueous medium.
This is a common problem when a hydrophobic compound in an organic solvent is introduced to an aqueous environment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of the compound | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower, yet still effective, concentration. |
| "Salting out" effect | Prepare a more diluted stock solution in the organic solvent to minimize the volume added to the aqueous medium. | Reduced local concentration of the organic solvent upon addition, preventing immediate precipitation. |
| Insufficient mixing | Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. | Rapid and thorough mixing helps to disperse the compound before it has a chance to aggregate and precipitate. |
| Temperature shock | Ensure both the stock solution and the aqueous medium are at the same temperature before mixing. | Prevents precipitation that can be induced by sudden temperature changes. |
Issue 2: Compound precipitates out of solution over the course of a long-term incubation.
This can occur due to the slow equilibration of the compound in the aqueous medium, changes in the medium over time (e.g., pH shifts due to cellular metabolism), or interactions with components of the medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable solution | Consider using a solubility enhancer like cyclodextrins. | Cyclodextrins can form inclusion complexes with the hydrophobic compound, increasing its stable solubility in aqueous solutions. |
| pH changes in culture medium | Use a well-buffered medium and monitor the pH throughout the experiment. | A stable pH environment can help maintain the solubility of pH-sensitive compounds. |
| Interaction with serum proteins | If using a serum-containing medium, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells. | Minimizes potential interactions that could lead to precipitation. |
Quantitative Solubility Data (Estimated)
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water (pH 7.4) | < 0.01 | Practically insoluble in neutral aqueous solutions. |
| Ethanol | 1 - 5 | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | > 20 | High solubility, making it a suitable solvent for stock solutions. |
| Aqueous Buffer (pH 5.0) | 0.01 - 0.05 | Slightly increased solubility in acidic conditions due to protonation of the quinoline nitrogen. |
| Aqueous Buffer (pH 9.0) | 0.05 - 0.1 | Increased solubility in alkaline conditions due to deprotonation of the hydroxyl group. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer or cell culture medium.
-
Compound Addition: Add the powdered this compound directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for 10-15 minutes. The solution can be gently heated (e.g., to 37°C) to facilitate complex formation.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Application: This solution can then be used directly in the bioassay. Remember to include a vehicle control with the same concentration of HP-β-CD.
Visualizations
Caption: Experimental workflow for preparing and using this compound in a bioassay.
Caption: Troubleshooting logic for addressing precipitation of this compound.
Caption: Putative signaling pathways affected by this compound based on related compounds.
References
Optimizing reaction conditions for the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is the acid-catalyzed condensation of 2-fluoroaniline with ethyl 2-methylacetoacetate.[1] This reaction is a variation of the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[2][3][4] Polyphosphoric acid (PPA) is often employed as both a solvent and an acidic catalyst for this one-step synthesis.[1]
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is typically performed by heating a mixture of 2-fluoroaniline, ethyl 2-methylacetoacetate, and polyphosphoric acid at elevated temperatures.[1] A reported successful condition involves heating the mixture at 150 °C.[1]
Q3: What is the expected yield for this reaction?
A3: Under optimized conditions, a high yield can be achieved. For the reaction of 2-fluoroaniline and ethyl 2-methylacetoacetate in polyphosphoric acid at 150 °C, a yield of 89.2% has been reported.[1]
Q4: How is the product isolated and purified?
A4: After the reaction is complete, the mixture is cooled and then neutralized. A common workup procedure involves cooling the reaction mixture to room temperature, placing it in an ice bath, and adjusting the pH to 7–8 with an aqueous sodium hydroxide solution.[1] The precipitated solid product is then collected by filtration and dried.[1]
Q5: What are the key characterization data for this compound?
A5: The product is typically a white solid with a melting point of 230–231 °C.[1] Key 1H NMR signals in DMSO-d6 include a singlet for the OH proton around 11.36 ppm and singlets for the two methyl groups at approximately 2.43 ppm and 1.98 ppm.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient workup and isolation. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., 150 °C).[1] Use a high-boiling inert solvent if necessary to ensure even heating. 3. Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation.[5] 4. Ensure the pH is carefully adjusted to 7-8 during workup to maximize precipitation of the product.[1] Wash the filtered product with cold solvent to minimize loss. |
| Formation of Impurities | 1. Side reactions due to incorrect temperature. 2. Presence of moisture in reagents or solvent. 3. Impure starting materials. | 1. The reaction temperature can influence the formation of isomers (e.g., 2-hydroxyquinoline vs. 4-hydroxyquinoline in the Conrad-Limpach-Knorr synthesis).[2][3] Maintain a consistent and accurate temperature. 2. Use anhydrous reagents and solvents, as water can interfere with the reaction. 3. Ensure the purity of 2-fluoroaniline and ethyl 2-methylacetoacetate before starting the reaction. |
| Difficulty in Product Isolation | 1. Product is soluble in the workup solvent. 2. Incorrect pH for precipitation. | 1. If the product shows some solubility in water, minimize the amount of aqueous solution used during workup. Wash the filtered solid with a small amount of ice-cold water or a non-polar solvent. 2. Carefully monitor the pH during neutralization. The product is amphoteric and will be soluble in strongly acidic or basic conditions. Maintain a pH of 7-8 for optimal precipitation.[1] |
| Product is an Oil or Gummy Solid | 1. Presence of unreacted starting materials or byproducts. 2. Trapped solvent. | 1. Attempt to triturate the crude product with a suitable solvent (e.g., cold acetonitrile or diethyl ether) to induce crystallization and remove soluble impurities. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation
Table 1: Reported Reaction Conditions and Yield for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Fluoroaniline | Ethyl 2-methylacetoacetate | Polyphosphoric Acid | 150 | 89.2 | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound[1]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).
-
Reaction Execution: Heat the reaction mixture to 150 °C with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Place the flask in an ice bath to further cool the contents.
-
Neutralization: Slowly and carefully add a 10% aqueous sodium hydroxide solution to the reaction mixture with vigorous stirring, maintaining the temperature below 20-30 °C. Adjust the pH of the solution to 7–8.
-
Product Collection: Collect the resulting white precipitate by vacuum filtration.
-
Washing and Drying: Wash the filtered solid with cold water and then dry it under vacuum to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. jptcp.com [jptcp.com]
- 5. ablelab.eu [ablelab.eu]
Troubleshooting inconsistent results in antifungal assays with quinoline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline derivatives in antifungal assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My quinoline derivative is poorly soluble in the assay medium, leading to precipitation. How can I address this?
A1: Poor solubility is a common issue with hydrophobic compounds like many quinoline derivatives. Here are several approaches:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving quinoline derivatives before adding them to the assay medium.[1] However, it's crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) as it can have intrinsic antifungal effects at higher concentrations.[1] Always include a solvent control in your experiment to account for any effects of the solvent on fungal growth.
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[2][3] Depending on the specific derivative's pKa, adjusting the pH of the assay medium might improve solubility. However, be mindful that fungal growth itself can be sensitive to pH changes.
-
Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween 80, can help to increase the solubility of your compound.[4] As with co-solvents, a surfactant control is essential.
Q2: I am observing "trailing growth" or a "paradoxical effect" in my microdilution assay. What does this mean and how should I interpret the results?
A2: These are known phenomena in antifungal susceptibility testing that can complicate the determination of the Minimum Inhibitory Concentration (MIC).
-
Trailing Growth: This is characterized by reduced but persistent fungal growth at concentrations above the MIC.[5][6] It can make visual determination of the endpoint difficult. The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at the lowest concentration that shows a significant reduction in growth (typically ≥50%) compared to the positive control. Reading the plates after a shorter incubation period (e.g., 24 hours instead of 48 hours) can sometimes minimize the trailing effect.[5]
-
Paradoxical Effect (Eagle Effect): This is observed when there is fungal growth at high concentrations of an antifungal agent, but not at lower concentrations. While the exact mechanism is not always clear, it is a recognized phenomenon. It is important to record this observation and consider the MIC to be the lowest concentration that inhibits growth before the paradoxical growth occurs.
Q3: My results are not reproducible between experiments. What are the potential sources of variability?
A3: Lack of reproducibility can stem from several factors. Here's a checklist of potential issues:
-
Inoculum Preparation: The size of the fungal inoculum is critical for reproducible results. Ensure you are using a standardized method to prepare your inoculum to the correct cell density, as outlined in CLSI guidelines.
-
Media Composition: Variations in media batches, especially lot-to-lot variability of RPMI-1640, can affect results. Always use high-quality, standardized media.
-
Incubation Conditions: Temperature and duration of incubation must be strictly controlled.
-
Compound Stability: Ensure your quinoline derivative is stable in the solvent and assay medium over the course of the experiment. Some compounds may degrade, leading to inconsistent activity.
-
Pipetting Accuracy: In microdilution assays, small variations in pipetting volumes can lead to significant differences in final concentrations. Calibrate your pipettes regularly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No antifungal activity observed, even at high concentrations. | 1. Compound Precipitation: The compound may be precipitating out of solution. 2. Compound Inactivity: The specific quinoline derivative may not be active against the tested fungal species. 3. Incorrect Assay Conditions: The pH or other media components may be inactivating the compound. | 1. Visually inspect the wells for precipitation. If present, address solubility issues as described in Q1 of the FAQs. 2. Test the compound against a known susceptible control strain. 3. Review the literature for optimal testing conditions for your class of quinoline derivatives. |
| High variability in MIC values between replicates. | 1. Inconsistent Inoculum: Uneven distribution of fungal cells in the inoculum. 2. Pipetting Errors: Inaccurate dispensing of the compound or inoculum. 3. Edge Effects: Evaporation from the outer wells of the microtiter plate. | 1. Ensure the inoculum is well-mixed before dispensing. 2. Use calibrated pipettes and proper pipetting technique. 3. Avoid using the outermost wells of the plate for critical samples or fill them with sterile medium to maintain humidity. |
| Discrepancy between broth microdilution and disk diffusion results. | 1. Compound Diffusion: The quinoline derivative may not diffuse well through the agar in a disk diffusion assay due to its physicochemical properties (e.g., high molecular weight, low water solubility). 2. Different Endpoints: The methods measure different parameters (inhibition of growth in liquid vs. on a solid surface). | 1. Broth microdilution is generally considered a more reliable method for compounds with poor aqueous solubility. 2. Rely on the MIC from the broth microdilution assay for quantitative assessment of antifungal activity. |
Data Presentation: Antifungal Activity of Selected Quinoline Derivatives
The following tables summarize the in vitro antifungal activity of various quinoline derivatives against different fungal species, as reported in the literature.
Table 1: Antifungal Activity (MIC in µg/mL) of Quinoline-Based Hydroxyimidazolium Hybrids
| Compound | Cryptococcus neoformans | Candida albicans | Aspergillus spp. |
| 7c | 15.6 | 62.5 | 62.5 |
| 7d | 15.6 | 62.5 | 62.5 |
| 7a-h (Range) | 15.6 - 250 | 62.5 - >250 | Inactive in 5/8 hybrids |
| Data from[5] |
Table 2: Antifungal Activity (EC50 in µg/mL) of a Quinoline Derivative (Ac12) Compared to Controls
| Compound | Sclerotinia sclerotiorum | Botrytis cinerea |
| Ac12 | 0.52 | 0.50 |
| Lead Compound 3 | 1.72 | 1.89 |
| Azoxystrobin | >30 | >30 |
| 8-hydroxyquinoline | 2.12 | 5.28 |
| Data from[7][8] |
Table 3: Antifungal Activity (MIC in µg/mL) of 8-Hydroxyquinoline Derivatives
| Compound | Candida spp. | Microsporum spp. | Trichophyton spp. |
| Compound 1 | 0.031 - 2 | - | - |
| Compound 2 | 1 - 512 | - | - |
| Compound 3 | 2 - 1024 | - | - |
| Data from[1] |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
a. Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
b. Inoculum Preparation:
-
Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
c. Assay Procedure:
-
Perform serial two-fold dilutions of the quinoline derivative in the assay medium in a 96-well microtiter plate.
-
Inoculate each well with the prepared fungal suspension.
-
Include a positive control (fungus without compound) and a negative control (medium only). If using a solvent like DMSO, include a solvent control.
-
Incubate the plates at 35°C for 24-48 hours.
d. Interpretation of Results: The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity (typically ≥50% inhibition) compared to the positive control.
Disk Diffusion Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M44)
This method provides a qualitative assessment of antifungal susceptibility.
a. Media and Inoculum Preparation:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Prepare a yeast inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
b. Assay Procedure:
-
Evenly swab the surface of the agar plate with the prepared inoculum.
-
Aseptically apply paper disks impregnated with a known concentration of the quinoline derivative to the agar surface.
-
Incubate the plates at 35°C for 20-24 hours.
c. Interpretation of Results: Measure the diameter of the zone of inhibition around each disk. The interpretation (susceptible, intermediate, or resistant) depends on established zone diameter breakpoints for the specific antifungal agent, if available.
Flow Cytometry for Apoptosis Detection in Fungi
This method can be used to investigate if a quinoline derivative induces apoptosis in fungal cells.
a. Cell Preparation:
-
Treat fungal cells with the quinoline derivative at various concentrations and for different time points.
-
Include an untreated control.
b. Staining:
-
Harvest the fungal cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) staining kit according to the manufacturer's protocol.
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: A troubleshooting workflow for inconsistent antifungal assay results.
Caption: Experimental workflow for the broth microdilution assay.
Caption: A potential signaling pathway for quinoline-induced fungal apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Fluoro-2,3-dimethylquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 8-Fluoro-2,3-dimethylquinolin-4-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, synthesized via the Conrad-Limpach reaction of 2-fluoroaniline and ethyl 2-methylacetoacetate.
Q1: My crude product is an oily or sticky solid. What are the likely impurities?
A1: The crude product after synthesis can contain several impurities that may result in an oily or sticky consistency. The most common impurities include:
-
Unreacted Starting Materials: 2-fluoroaniline and ethyl 2-methylacetoacetate.
-
Intermediate Enamine: The Schiff base formed between the aniline and the β-ketoester that has not fully cyclized.
-
Inorganic Salts: Residual salts from the neutralization step of the workup (e.g., sodium phosphate if polyphosphoric acid is neutralized with NaOH).
-
Solvent Residue: Trapped reaction or workup solvents.
Q2: How can I remove unreacted 2-fluoroaniline from my crude product?
A2: Unreacted 2-fluoroaniline is a basic impurity.
-
Acid Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated and move into the aqueous layer. Neutralize the aqueous layer before disposal.
-
Recrystallization: If the aniline is a minor impurity, recrystallization can be effective.
Q3: What is the best way to remove residual ethyl 2-methylacetoacetate?
A3: Ethyl 2-methylacetoacetate is a relatively non-polar ester.
-
Washing: A simple wash of the crude solid with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether, can help remove this impurity.
-
Column Chromatography: If washing is insufficient, column chromatography is very effective for separating the more polar quinolinol from the less polar ester.
Q4: I see a persistent impurity on my TLC that is close to the product spot. What could it be and how do I remove it?
A4: This is often the intermediate enamine, which has a polarity similar to the final product.
-
Drive the Reaction to Completion: Ensure the initial reaction has gone to completion by providing adequate heating and reaction time as per the synthetic protocol.
-
Column Chromatography: Careful column chromatography with a shallow solvent gradient is the most effective method to separate the product from the closely-running intermediate. A solvent system of ethyl acetate/hexanes is a good starting point for optimizing the separation.
Q5: My final product has a low melting point and appears amorphous. How can I improve its crystallinity?
A5: Poor crystallinity is often due to the presence of persistent impurities.
-
Recrystallization: This is the primary method for improving crystallinity. It is crucial to select an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. See the detailed recrystallization protocol below.
-
Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the product is not, and stirring for a period, can help remove impurities and induce crystallization.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical.[1]
Recommended Solvents:
-
Ethanol
-
Methanol
-
Acetone/Water mixture
-
Ethyl Acetate
Procedure:
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value |
| Starting Material | Crude this compound |
| Primary Solvent | Ethanol |
| Temperature (Dissolution) | Boiling point of Ethanol (~78 °C) |
| Temperature (Crystallization) | Room temperature, then 0-4 °C |
| Expected Yield | >80% (dependent on crude purity) |
| Expected Purity | >98% |
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for separating compounds with different polarities.[2][3]
Procedure:
-
Stationary Phase: Prepare a column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient |
| Initial Eluent | 95:5 Hexanes:Ethyl Acetate |
| Final Eluent | 50:50 Hexanes:Ethyl Acetate |
| TLC Visualization | UV light (254 nm) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
Stability testing of 8-Fluoro-2,3-dimethylquinolin-4-ol under different storage conditions
Technical Support Center: Stability Testing of 8-Fluoro-2,3-dimethylquinolin-4-ol
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting stability studies on this compound. The following FAQs address common issues and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and accelerated storage conditions for this compound?
A1: The recommended storage conditions are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] Long-term stability testing should be conducted for a minimum of 12 months, while accelerated studies should last for 6 months.[1][3] The purpose of stability testing is to see how the quality of a substance changes over time due to environmental factors like temperature, humidity, and light.[1][4]
Table 1: Recommended Storage Conditions and Hypothetical Stability Data
| Storage Condition | Study Duration | Time Points (Months) | Assay (% Remaining) | Appearance |
| Long-Term | 12 Months | 0 | 100.0 | White Powder |
| 25°C ± 2°C / 60% RH ± 5% RH | 3 | 99.8 | No Change | |
| 6 | 99.5 | No Change | ||
| 9 | 99.2 | No Change | ||
| 12 | 99.1 | No Change | ||
| Intermediate | 12 Months | 0 | 100.0 | White Powder |
| 30°C ± 2°C / 65% RH ± 5% RH | 6 | 99.1 | No Change | |
| 12 | 98.4 | No Change | ||
| Accelerated | 6 Months | 0 | 100.0 | White Powder |
| 40°C ± 2°C / 75% RH ± 5% RH | 3 | 98.5 | No Change | |
| 6 | 97.2 | Slight yellow tint |
Note: The data presented above is representative and should be confirmed by in-house experimental studies.
Q2: How should a forced degradation (stress testing) study be performed for this compound?
A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7] These studies expose the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[5][6][8] Key conditions to test include hydrolysis, oxidation, photolysis, and thermal stress.[2][7][8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol:Water 50:50).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 48 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 72 hours. Dissolve the stressed sample to prepare a 0.1 mg/mL solution for analysis.
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Prepare a 0.1 mg/mL solution for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Q3: My HPLC chromatogram shows a drifting baseline and variable peak retention times. What are the common causes and how can I troubleshoot this?
A3: Baseline drift and shifting retention times are common issues in HPLC analysis, often stemming from the mobile phase, column, or hardware.[9] A systematic approach is required for troubleshooting.
-
Mobile Phase Issues:
-
Inadequate Degassing: Ensure the mobile phase is properly degassed to prevent bubbles from causing pressure fluctuations.[9]
-
Composition Change: Prepare fresh mobile phase. Evaporation of volatile organic solvents can alter composition and affect retention times.[10]
-
Contamination: Use only HPLC-grade solvents and reagents to avoid baseline noise from impurities.
-
-
Column Issues:
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even minor changes can impact retention.[11]
-
Lack of Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, which may require flushing with 10-20 column volumes.
-
Contamination: If the column is contaminated, flush it with a strong solvent.
-
-
Hardware Issues:
Q4: What is a suitable starting HPLC method for analyzing this compound and its potential degradation products?
A4: A reverse-phase HPLC method with UV detection is a common and effective choice for analyzing quinoline derivatives. The following method provides a good starting point for method development and validation.
Table 2: Suggested HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol:Water (50:50) |
This method should be validated to demonstrate it is "stability-indicating," meaning it can accurately separate the intact drug from its degradation products without interference.
References
- 1. database.ich.org [database.ich.org]
- 2. snscourseware.org [snscourseware.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ijsdr.org [ijsdr.org]
- 6. apicule.com [apicule.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
Enhancing the antifungal potency of 8-Fluoro-2,3-dimethylquinolin-4-ol through structural modification
This technical support center is designed for researchers, scientists, and drug development professionals working on the structural modification of 8-Fluoro-2,3-dimethylquinolin-4-ol to enhance its antifungal properties. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the scientific basis for modifying this compound to improve its antifungal activity?
A1: this compound is a member of the quinoline family of compounds, which are recognized for their diverse biological activities, including antifungal effects.[1] The rationale for its structural modification is to systematically alter its chemical properties to enhance its potency against a wider range of fungal pathogens, improve its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and reduce potential toxicity. Key strategies often involve the esterification of the 4-hydroxyl group or the introduction of different substituents onto the quinoline ring.
Q2: What is the presumed mechanism of action for the antifungal effects of these quinolone derivatives?
A2: The primary proposed mechanism of antifungal action for many quinolone compounds is the inhibition of fungal DNA topoisomerase II.[2][3][4][5] This essential enzyme plays a critical role in managing the topological stress of DNA during replication and transcription. By inhibiting this enzyme, the quinolone derivative can cause an accumulation of DNA strand breaks, which ultimately triggers fungal cell death.[4] Additionally, some fluoroquinolone compounds have been observed to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6]
Q3: Have any specific structural features been identified as crucial for the antifungal activity of these modified compounds?
A3: Yes, structure-activity relationship (SAR) studies indicate that the antifungal activity is highly dependent on the nature and placement of substituents on the quinoline core and the chemical group attached at the 4-position. For example, research has demonstrated that introducing certain substituted benzoate esters at the 4-position of this compound can lead to significant antifungal activity against a variety of fungal strains.[1]
Troubleshooting Guides
Synthesis of this compound and Its Derivatives
Q4: I am encountering difficulties in synthesizing the this compound intermediate. What are some common problems?
A4: The synthesis of this compound is typically achieved via a Conrad-Limpach-Skraup reaction.[1][7] Common challenges include:
-
Low Product Yield: This may result from an incomplete reaction or the formation of unwanted side products. It is important to optimize the reaction temperature, as lower temperatures might favor the formation of a kinetic product rather than the desired thermodynamic product.[7] The choice and concentration of the acid catalyst are also critical factors.
-
Purification Challenges: The crude product may be contaminated with unreacted starting materials or polymeric byproducts. Recrystallization using an appropriate solvent system is often required for purification. The selection of the solvent will depend on the polarity of the impurities to be removed.
-
Product Charring: Excessive heat during the cyclization step can lead to the decomposition and charring of the product. Precise temperature control is crucial to avoid this.
Q5: The esterification of the 4-hydroxyl group in my reaction is proceeding with low efficiency. What are some potential solutions?
A5: Low efficiency in the esterification reaction can be attributed to several factors:
-
Insufficient Nucleophilicity: The hydroxyl group of the quinolin-4-ol may not be sufficiently nucleophilic to attack the electrophile. This can often be overcome by using a non-nucleophilic base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
-
Steric Hindrance: Large, bulky substituents on either the quinolin-4-ol or the acylating agent can physically obstruct the reaction. Consider using a less sterically hindered reagent or a more reactive acylating agent, such as an acyl chloride instead of a carboxylic acid with a coupling agent.
-
Ineffective Coupling Agent: When using a coupling agent like DCC or EDC, ensure that it is fresh and used in the correct stoichiometric ratio. The addition of a suitable base, such as DMAP, can also significantly improve the reaction rate.
Antifungal Susceptibility Testing (MIC Assay)
Q6: My Minimum Inhibitory Concentration (MIC) results are inconsistent. What could be the underlying causes?
A6: A lack of reproducibility is a frequent issue in MIC assays. Potential sources of error include:
-
Inoculum Variability: It is critical to use a standardized and consistent density of the fungal inoculum. Fluctuations in the number of fungal cells will result in variable MIC values.
-
Compound Solubility Issues: The poor solubility of your quinoline derivatives in the assay medium is a significant source of error. Please refer to Q7 for guidance on addressing solubility problems.
-
Inconsistent Incubation: Maintain a consistent incubation time and temperature. For certain fungal species, the timing of the endpoint reading is particularly critical.
-
Subjective Endpoint Reading: Visual determination of the endpoint can be subjective and lead to variability. Employing a spectrophotometer to measure the optical density can provide more objective and reproducible results.
Q7: My test compounds are precipitating out of solution in the MIC assay plate. How can I resolve this?
A7: Poor aqueous solubility is a well-known challenge for many quinoline-based compounds.
-
Utilize Co-solvents: A small percentage of a biocompatible co-solvent, such as DMSO, can be used to dissolve the compounds. It is essential to include a solvent control to confirm that the solvent itself does not impact fungal growth. The final concentration of the co-solvent should be kept to a minimum, generally below 1%.
-
Optimize Stock Solution Preparation: Prepare high-concentration stock solutions in a suitable organic solvent and then perform serial dilutions in the assay medium. Ensure that the final concentration of the organic solvent is low and consistent in all wells.
-
Sonication: A brief sonication of the stock solutions prior to dilution can aid in the complete dissolution of the compounds.
Cytotoxicity Testing (MTT/XTT Assay)
Q8: I am observing a high background absorbance in my MTT/XTT assay. What might be causing this?
A8: High background absorbance can arise from several factors:
-
Compound Interference: Some of your test compounds may be colored and can interfere with the absorbance reading. It is advisable to run a control containing the compound in the medium without cells to determine its intrinsic absorbance.
-
Reagent Contamination: Contamination of the MTT or XTT reagent can cause its spontaneous reduction. Ensure that your reagents are sterile and stored correctly.
-
Media Components: Phenol red, a common pH indicator in culture media, can interfere with colorimetric measurements. It is recommended to use a phenol red-free medium for these assays.
Q9: The formazan crystals produced in my MTT assay are not dissolving completely. What steps can I take to fix this?
A9: Incomplete solubilization of the formazan crystals will result in inaccurate readings.
-
Insufficient Solubilization Agent: Ensure that an adequate volume of the solubilization solution (e.g., DMSO, acidified isopropanol) is added and that the contents of the wells are mixed thoroughly.
-
Inadequate Incubation Time: Allow sufficient time for the formazan to dissolve completely. Gentle agitation of the plate on a shaker can facilitate this process.
-
Cell Clumping: For adherent cell lines, ensure that the cell monolayer is evenly distributed. Clumps of cells can trap the formazan crystals, preventing their complete solubilization.
Data Presentation
The following tables provide a summary of the antifungal activity of structurally modified this compound derivatives against several fungal strains. The data is presented as the percentage of inhibition at a concentration of 50 µg/mL.
Table 1: Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives [1]
| Compound ID | R-group on Benzoate | S. sclerotiorum | R. solani |
| 2b | 4-tert-butyl | >80% | - |
| 2e | 4-fluoro | >80% | - |
| 2f | 2,4-difluoro | >80% | - |
| 2g | 4-methoxy | - | 80.8% |
| 2k | 2-chloro-4-fluoro | >80% | - |
| 2n | 3-chloro-4-fluoro | >80% | - |
'-' indicates that data was not reported or the activity was below the specified threshold.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol is a generalized procedure based on standard methods for antifungal susceptibility testing.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium.
-
Create a suspension of fungal spores or cells in sterile saline.
-
Adjust the concentration of the suspension to 1-5 x 10^5 CFU/mL using a spectrophotometer or a hemocytometer.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the quinoline derivatives in an appropriate solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions using a suitable broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.
-
Be sure to include a positive control (fungi in broth without any compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species being tested.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that results in a significant inhibition of visible fungal growth when compared to the positive control. The endpoint can be determined either visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
MTT Cytotoxicity Assay Protocol
This protocol outlines a method for evaluating the cytotoxicity of the compounds against a mammalian cell line.
-
Cell Seeding:
-
Seed mammalian cells (e.g., Vero, HeLa) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach to the surface.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivatives in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (medium containing the same concentration of the solvent used to dissolve the compounds) and a cell-free blank.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Logical Workflow for Antifungal Drug Discovery
Caption: A workflow illustrating the process of discovering and optimizing novel antifungal agents.
Proposed Mechanism of Action of Quinolone Antifungals
Caption: The inhibition of fungal DNA topoisomerase II by quinolone derivatives.
Ergosterol Biosynthesis Pathway and Potential Quinolone Interference
Caption: A simplified representation of the ergosterol biosynthesis pathway in fungi.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA topoisomerases from pathogenic fungi: targets for the discovery of antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fluoroquinolone compounds potentiate the antifungal activity of the echinocandins against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Addressing batch-to-batch variability in the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Conrad-Limpach-Knorr synthesis, which involves the acid-catalyzed cyclization of 2-fluoroaniline with ethyl 2-methylacetoacetate.[1][2] Polyphosphoric acid (PPA) is commonly used as both the solvent and the acidic catalyst for this reaction.[3]
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: The key parameters that require careful control are reaction temperature, choice of solvent, purity of starting materials, and the efficiency of the work-up and purification process. Temperature, in particular, is crucial as it can influence the regioselectivity of the reaction.[1]
Q3: What is the expected yield for this synthesis?
A3: The reported yields for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach reaction can vary significantly based on the specific substrates and reaction conditions. However, with optimized conditions, yields can be quite high. For instance, using an appropriate high-boiling solvent can lead to yields of up to 95%.[1]
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The structure and purity of the final product should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[4][5][6][7] The melting point of the purified compound is also a good indicator of purity.
Q5: What are the potential safety hazards associated with this synthesis?
A5: The synthesis involves the use of strong acids like polyphosphoric acid, which is corrosive and hygroscopic.[8] 2-Fluoroaniline is toxic and can be absorbed through the skin.[9][10] The reaction is typically carried out at high temperatures, posing a risk of burns. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | The Conrad-Limpach cyclization requires high temperatures, typically around 150°C when using PPA. Lower temperatures may result in incomplete reaction. Conversely, excessively high temperatures might lead to degradation or side product formation.[1] Monitor and control the internal reaction temperature carefully. |
| Poor Quality of Polyphosphoric Acid (PPA) | PPA is highly hygroscopic and its catalytic activity can be diminished by absorbed water.[8] Use freshly opened or properly stored PPA. Consider checking the P₂O₅ content if the quality is suspect. |
| Impure Starting Materials | Impurities in 2-fluoroaniline or ethyl 2-methylacetoacetate can interfere with the reaction. Ensure the purity of your starting materials by checking their specifications or by purifying them before use. |
| Inefficient Stirring | The reaction mixture can become viscous, especially with PPA. Inefficient stirring can lead to poor heat and mass transfer, resulting in a non-uniform reaction and lower yields. Use a powerful mechanical stirrer to ensure the reaction mixture remains homogeneous. |
| Premature Precipitation | If the product precipitates from the reaction mixture too early, it can hinder the reaction's progress. Ensure the chosen solvent can maintain the product in solution at the reaction temperature. |
Problem 2: Formation of a Brown or Dark-Colored Product
| Potential Cause | Suggested Solution |
| Side Reactions at High Temperatures | Overheating or prolonged reaction times can lead to the formation of colored impurities. Adhere strictly to the recommended reaction temperature and time. The color of the product can also be influenced by the solvent used.[11] |
| Oxidation of the Product or Intermediates | The reaction may be sensitive to air, especially at high temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impurities in Starting Materials | Colored impurities in the starting materials can be carried through to the final product. Use high-purity reagents. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Viscous Reaction Mixture | Working with PPA can be challenging due to its high viscosity.[8] Quenching the reaction mixture with ice-water can help to break down the PPA and facilitate product extraction. |
| Emulsion Formation During Work-up | During the aqueous work-up, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion. |
| Product "Oiling Out" During Recrystallization | If the product separates as an oil instead of crystals during recrystallization, it may be due to an inappropriate solvent or cooling too quickly. Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of your product and allow the solution to cool slowly.[2] |
Quantitative Data
Table 1: Effect of Solvent on the Yield of a Representative 4-Hydroxyquinoline Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-butylphenol | 253 | 65 |
Data adapted from a study on a similar Conrad-Limpach synthesis. The yield generally increases with the boiling point of the solvent.[11]
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported procedure for a similar synthesis.[12]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (e.g., 50 g).
-
Addition of Reactants: While stirring, add 2-fluoroaniline (e.g., 11.1 g, 100 mmol) and ethyl 2-methylacetoacetate (e.g., 14.4 g, 100 mmol) to the flask.
-
Reaction: Heat the mixture to 150°C and maintain this temperature with vigorous stirring for the recommended reaction time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is between 7 and 8.
-
Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven at an appropriate temperature (e.g., 60-80°C).
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, or a mixture of ethanol and water, is often a good starting point for quinolinol derivatives.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Analytical Characterization
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound.
-
HPLC Analysis: Develop an HPLC method to assess the purity of the product. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a common starting point for the analysis of fluoroquinolones.[4][6][7] The purity is determined by the peak area percentage of the main product.
Visualizations
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. jptcp.com [jptcp.com]
- 3. researchgate.net [researchgate.net]
- 4. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 10. 2-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Antifungal Efficacy of 8-Fluoro-2,3-dimethylquinolin-4-ol and Fluconazole
A Guide for Researchers in Mycology and Drug Development
In the ever-evolving landscape of antifungal drug discovery, there is a continuous search for novel compounds with improved efficacy and broader spectrum of activity compared to existing therapies. This guide provides a comparative overview of the antifungal properties of 8-Fluoro-2,3-dimethylquinolin-4-ol, a member of the quinoline class of compounds, and fluconazole, a widely used triazole antifungal agent.
Quantitative Antifungal Activity
The in vitro antifungal activity of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Nitroxoline and Fluconazole against clinical isolates of Candida albicans.
| Compound | Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Nitroxoline | Candida albicans | 0.25 - 2 | 2 |
| Fluconazole | Candida albicans | ≤0.25 - 4 | 0.5 |
MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested isolates.
The data indicates that while Nitroxoline demonstrates potent antifungal activity against Candida albicans, fluconazole generally exhibits a lower MIC90, suggesting greater potency against the majority of isolates in this particular study.[1][2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro efficacy of an antifungal compound. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[3][4][5]
1. Preparation of Antifungal Agents:
-
Stock solutions of the test compounds (this compound and Fluconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentration range in the microtiter plates.
2. Inoculum Preparation:
-
The fungal isolate (e.g., Candida albicans) is grown on Sabouraud Dextrose Agar for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Microdilution Assay:
-
A 96-well microtiter plate is used for the assay.
-
Each well, except for the sterility control, receives 100 µL of the diluted fungal inoculum.
-
100 µL of the serially diluted antifungal agents are added to the respective wells.
-
Control wells are included: a growth control (inoculum without drug) and a sterility control (medium only).
4. Incubation and Reading of Results:
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. The reading can be done visually or using a spectrophotometer.
Mechanism of Action
The antifungal activity of 8-hydroxyquinolines and fluconazole are attributed to distinct mechanisms of action.
8-Hydroxyquinolines (including this compound)
The precise mechanism of action for this compound has not been definitively elucidated. However, studies on the broader class of 8-hydroxyquinolines suggest that their antifungal effects are multifactorial and primarily target the fungal cell envelope.[6][7] Key proposed mechanisms include:
-
Cell Wall Damage: Some 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall.[6]
-
Disruption of Cell Membrane Integrity: These compounds can compromise the functional integrity of the cytoplasmic membrane, leading to leakage of intracellular components.[6][7]
Fluconazole
Fluconazole belongs to the triazole class of antifungal agents and its mechanism of action is well-established. It targets the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.
-
Inhibition of Lanosterol 14α-demethylase: Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.
-
Depletion of Ergosterol: This enzyme is essential for the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol in the fungal cell membrane.
-
Accumulation of Toxic Sterols: The blockage of this pathway also results in the accumulation of toxic 14α-methylated sterols.
-
Altered Membrane Fluidity and Function: The combination of ergosterol depletion and accumulation of toxic sterols disrupts the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Conclusion
While direct comparative data for this compound is currently limited, the analysis of its parent class, the 8-hydroxyquinolines, reveals a promising class of antifungal agents with a distinct mechanism of action from the widely used azoles like fluconazole. The quinoline derivatives appear to exert their effect by disrupting the fungal cell wall and membrane, whereas fluconazole targets the ergosterol biosynthesis pathway.
The available data on a representative 8-hydroxyquinoline, Nitroxoline, shows potent activity against Candida albicans, although fluconazole appears to be more potent against a larger percentage of isolates. Further research, including the determination of MIC values for this compound against a broad panel of fungal pathogens, is warranted to fully elucidate its potential as a novel antifungal agent. The different mechanisms of action between these two classes of compounds may also suggest potential for synergistic effects in combination therapies, a promising avenue for future investigation in the fight against resistant fungal infections.
References
- 1. In vitro activity of nitroxoline against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing [pubmed.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of 8-Fluoro-2,3-dimethylquinolin-4-ol Analogs as Antifungal Agents
A Comparative Guide for Researchers in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 8-Fluoro-2,3-dimethylquinolin-4-ol analogs. The introduction of a fluorine atom can significantly alter the physicochemical properties of organic compounds, such as lipophilicity and metabolic stability, making fluorinated quinolines an interesting area for antifungal drug discovery.[1]
This guide summarizes the antifungal activity of various benzoate esters of this compound against a panel of ten phytopathogenic fungi. The data presented herein is derived from a study by an independent research group and aims to provide a clear, data-driven comparison to aid in the design of novel antifungal agents.[1]
Comparative Antifungal Activity
The antifungal activity of sixteen 8-Fluoro-2,3-dimethylquinolin-4-yl benzoate analogs was evaluated at a concentration of 50 µg/mL. The following table summarizes the percentage of inhibition observed for each analog against ten different fungal species. The parent scaffold is this compound, and the analogs are esters with various substituted benzoic acids.
| Compound | R-group (Substituent on Benzoate) | S. sclerotiorum | P. capsici | A. solani | G. zeae | R. solani | B. cinerea | C. lunata | A. alternate | P. infestans | C. gloeosporioides |
| 2a | H | 77.8% | 56.4% | 66.7% | 55.6% | 61.5% | 76.5% | 71.4% | 66.7% | 64.3% | 69.2% |
| 2b | 4-tert-butyl | >80% | 71.8% | 77.8% | 74.1% | 76.9% | >80% | >80% | 77.8% | 78.6% | 76.9% |
| 2c | 4-OCH₃ | 74.1% | 64.1% | 74.1% | 63.0% | 69.2% | 76.5% | 75.0% | 70.4% | 71.4% | 73.1% |
| 2d | 4-OCF₃ | 77.8% | 69.2% | 77.8% | 70.4% | 73.1% | >80% | 78.6% | 74.1% | 75.0% | 76.9% |
| 2e | 4-F | >80% | 71.8% | >80% | 74.1% | 76.9% | >80% | >80% | 77.8% | 78.6% | 76.9% |
| 2f | 4-CF₃ | >80% | 74.4% | >80% | 77.8% | 76.9% | >80% | >80% | >80% | >80% | >80% |
| 2g | 2-F | 77.8% | 69.2% | 77.8% | 70.4% | 80.8% | 76.5% | 78.6% | 74.1% | 75.0% | 76.9% |
| 2h | 2-Cl | 74.1% | 64.1% | 74.1% | 63.0% | 69.2% | 72.5% | 71.4% | 66.7% | 67.9% | 73.1% |
| 2i | 2-Br | 70.4% | 59.0% | 70.4% | 59.3% | 65.4% | 68.6% | 67.9% | 63.0% | 64.3% | 69.2% |
| 2j | 4-CH₃ | 77.8% | 69.2% | 77.8% | 70.4% | 73.1% | >80% | 78.6% | 74.1% | 75.0% | 76.9% |
| 2k | 4-ethyl | >80% | 71.8% | >80% | 74.1% | 76.9% | >80% | >80% | 77.8% | 78.6% | 76.9% |
| 2l | 4-CN | 74.1% | 64.1% | 74.1% | 63.0% | 69.2% | 72.5% | 71.4% | 66.7% | 67.9% | 73.1% |
| 2m | 4-Cl | 77.8% | 69.2% | 77.8% | 70.4% | 73.1% | >80% | 78.6% | 74.1% | 75.0% | 76.9% |
| 2n | 4-isopropyl | >80% | 71.8% | >80% | 74.1% | 76.9% | >80% | >80% | 77.8% | 78.6% | 76.9% |
| 2o | 3-F | 77.8% | 69.2% | 77.8% | 70.4% | 73.1% | 76.5% | 78.6% | 74.1% | 75.0% | 76.9% |
| 2p | 3-Cl | 74.1% | 64.1% | 74.1% | 63.0% | 69.2% | 72.5% | 71.4% | 66.7% | 67.9% | 73.1% |
Data extracted from a 2023 study on novel fluorinated quinoline analogs. The notation ">80%" indicates that the inhibition was greater than 80%.[1]
Structure-Activity Relationship Insights
From the data presented, several key structure-activity relationships can be deduced:
-
Effect of Substitution at the 4-position of the Benzoate Ring:
-
Electron-withdrawing groups at the 4-position, such as 4-F (2e) and 4-CF₃ (2f), generally lead to broad-spectrum and high antifungal activity.[1]
-
Bulky alkyl groups at the 4-position, like 4-tert-butyl (2b), 4-ethyl (2k), and 4-isopropyl (2n), also resulted in potent and broad-spectrum activity.[1]
-
In contrast, electron-donating groups like 4-OCH₃ (2c) or a simple methyl group (2j) showed slightly reduced but still significant activity.[1]
-
-
Effect of Substitution at other positions of the Benzoate Ring:
-
Substitution at the 2-position of the benzoate ring with halogens (2-F, 2-Cl, 2-Br) did not enhance the activity compared to the 4-substituted analogs. In the case of 2-Br (2i), a noticeable decrease in activity was observed.[1]
-
Substitution at the 3-position with halogens (3-F, 3-Cl) also resulted in moderate activity, generally lower than the corresponding 4-substituted analogs.[1]
-
-
General Observations:
-
The unsubstituted benzoate analog (2a) displayed good, broad-spectrum activity, indicating the importance of the 8-Fluoro-2,3-dimethylquinolin-4-yl core.[1]
-
Compound 2f , with a 4-trifluoromethyl substituent, exhibited the most potent and broad-spectrum antifungal activity among the tested analogs.[1]
-
Experimental Protocols
Synthesis of this compound (Intermediate 1)
A mixture of 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol) was placed in a 250 mL three-necked flask. The mixture was heated to 150 °C. After the reaction was complete, it was cooled to room temperature. The flask was then placed in an ice bath, and the pH of the mixture was adjusted to 7–8 using a 10% aqueous sodium hydroxide solution. The resulting precipitate was filtered and dried to yield this compound as a white solid.[1]
General Procedure for the Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs (2a-2p)
To a solution of this compound (Intermediate 1) in an appropriate solvent, a substituted benzoyl chloride and a base (such as triethylamine or pyridine) are added. The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC). After completion, the reaction mixture is worked up, typically by washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 8-fluoro-2,3-dimethylquinolin-4-yl benzoate analog.[1]
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method. The compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) medium to a final concentration of 50 µg/mL. The mixture was then poured into Petri dishes. A 5 mm mycelial disc of the test fungus was placed in the center of each plate. The plates were incubated at a controlled temperature (typically 25-28 °C) for a specified period. The diameter of the fungal colony was measured, and the percentage of inhibition was calculated using the formula:
Inhibition (%) = [(C - T) / C] × 100
where C is the diameter of the mycelial colony in the control group (DMSO without compound) and T is the diameter of the mycelial colony in the treatment group.[1]
Visualizations
References
A Comparative Guide to the Efficacy of 8-Fluoro-2,3-dimethylquinolin-4-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 8-Fluoro-2,3-dimethylquinolin-4-ol and its derivatives, alongside alternative quinoline-based fungicides. Due to the limited publicly available data on the parent compound, this guide focuses on the documented performance of its ester derivatives and compares them with the commercially available fungicide, Tebufloquin, and other relevant quinoline compounds.
In Vitro Efficacy: 8-Fluoro-2,3-dimethylquinolin-4-yl Esters vs. Pathogenic Fungi
A series of ester derivatives of this compound have been synthesized and evaluated for their in vitro antifungal activity against a panel of ten phytopathogenic fungi. The results, based on the mycelial growth inhibition assay, demonstrate that several of these derivatives exhibit significant antifungal properties.
Table 1: In Vitro Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Derivatives (% Inhibition at 50 µg/mL)
| Compound ID | R Group (Substituent on Benzoate) | Sclerotinia sclerotiorum | Rhizoctonia solani | Alternaria solani | Pyricularia oryzae | Phytophthora capsici |
| 2b | 4-tert-butyl | >80% | - | 40-60% | 40-60% | - |
| 2e | 4-fluoro | >80% | - | - | - | - |
| 2f | 2,4-difluoro | >80% | - | - | 40-60% | 58.1% |
| 2g | 4-methoxy | - | 80.8% | 40-60% | - | - |
| 2k | 4-chloro | >80% | - | - | - | - |
| 2n | 3-nitro | >80% | - | - | - | - |
| Tebufloquin | (Positive Control) | - | - | - | - | 58.1% |
Data sourced from a study on novel fluorinated quinoline analogs. The parent compound, this compound, was used as an intermediate in the synthesis of these esters.[1]
In Vivo Efficacy: A Look at Alternative Quinoline Fungicides
Table 2: In Vivo Efficacy of Alternative Quinoline and Other Fungicides Against Rice Blast
| Fungicide | Active Ingredient(s) | Disease Reduction (%) | Crop Yield Increase (%) | Reference |
| Tebufloquin | (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate | Not explicitly quantified in the search results, but noted for its effectiveness against rice blast. | - | [2] |
| Nativo 75 WG | Tebuconazole 50% + Trifloxystrobin 25% | 84% (leaf blast) | 84.22% | [3][4] |
| Tricyclazole 75% WP | Tricyclazole | Effective in controlling leaf blast, with the lowest disease severity in a comparative study. | Highest grain yield in the same study. | [5][6] |
| Prochloraz 45% EC | Prochloraz | 74.7% (leaf blast), 70.0% (neck blast) | 30.8% | [7] |
Experimental Protocols
In Vitro Antifungal Assay: Mycelial Growth Inhibition
The in vitro antifungal activity of the 8-fluoro-2,3-dimethylquinolin-4-yl esters was determined using the mycelial growth rate method.[1]
Objective: To assess the ability of a compound to inhibit the growth of fungal mycelium.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cultures of phytopathogenic fungi
-
Sterile petri dishes
-
Incubator
Procedure:
-
Preparation of Test Plates: The test compounds are mixed with the molten PDA medium at a desired final concentration (e.g., 50 µg/mL). The medium is then poured into sterile petri dishes.
-
Inoculation: A small plug (e.g., 5 mm diameter) of fungal inoculum, taken from the edge of an actively growing fungal colony, is placed at the center of the PDA plate containing the test compound.
-
Control: A control plate containing the solvent (e.g., DMSO) but no test compound is also inoculated in the same manner.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the mycelium in the control plate has covered a significant portion of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition (MGI) is calculated using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the mycelial colony in the control group
-
dt = average diameter of the mycelial colony in the treatment group
-
Caption: Workflow for the in vitro mycelial growth inhibition assay.
In Vivo Antifungal Assay: Rice Blast Field Trial (General Protocol)
The in vivo efficacy of fungicides against rice blast is typically evaluated in field trials.
Objective: To assess the effectiveness of fungicides in controlling rice blast disease under field conditions and their impact on crop yield.
Procedure:
-
Experimental Design: The trial is set up in a randomized complete block design with multiple replications.
-
Treatment Application: Fungicides are applied as foliar sprays at specified concentrations and intervals (e.g., two sprays at a 15-day interval).
-
Disease Assessment: The severity of leaf and neck blast is assessed at specific time points after the application of the fungicides.
-
Yield Measurement: At the end of the growing season, the grain yield from each plot is harvested and measured.
-
Data Analysis: The data on disease severity and yield are statistically analyzed to determine the efficacy of the different fungicide treatments compared to an untreated control.
Mechanism of Action: Mitochondrial Electron Transport Inhibition
Quinoline fungicides, including tebufloquin, are known to act as inhibitors of the mitochondrial electron transport chain. This is a crucial pathway for cellular respiration and energy production in fungi.
By interfering with this process, these fungicides disrupt the fungus's ability to produce ATP, leading to cell death. This mode of action is different from many other classes of fungicides, which can be beneficial in managing fungicide resistance.
Caption: Inhibition of the mitochondrial electron transport chain by quinoline fungicides.
Conclusion
While direct efficacy data for this compound remains limited, the potent in vitro antifungal activity of its ester derivatives suggests that this chemical scaffold is a promising area for the development of new antifungal agents. The comparison with the established quinoline fungicide Tebufloquin and other alternatives highlights the potential of this class of compounds in crop protection. Further in vivo studies on this compound and its optimized derivatives are warranted to fully assess their potential as agricultural fungicides.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vivo fungicidal activity of some new quinoline derivatives against rice blast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajar.journals.ekb.eg [ajar.journals.ekb.eg]
- 4. ijcmas.com [ijcmas.com]
- 5. Evaluation of different chemical fungicides against rice blast in field conditions | Journal of Agriculture and Natural Resources [nepjol.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ukaazpublications.com [ukaazpublications.com]
Comparative analysis of the synthesis methods for substituted quinolin-4-ols
The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2][3] The continued interest in this heterocyclic motif drives the development of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of key methods for the synthesis of substituted quinolin-4-ols, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and modern approaches.
This analysis focuses on a selection of widely employed and innovative synthetic routes, including the Conrad-Limpach-Knorr Synthesis, the Gould-Jacobs Reaction, the Camps Cyclization, and modern Microwave-Assisted and Metal-Catalyzed methodologies. The performance of these methods is compared based on reaction yields, conditions, and substrate scope, supported by experimental data.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to substituted quinolin-4-ols depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency in terms of yield, time, and environmental impact. The following table summarizes quantitative data for the selected methods, providing a clear comparison to aid in methodological selection.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Acid or heat | ~250 | Several hours | Moderate to 95% | Good for 4-hydroxyquinolines | High temperatures, potential for side reactions[4][5][6] |
| Gould-Jacobs Reaction | Anilines, diethyl ethoxymethylenemalonate | Heat | >250 | Several hours | Generally low, can be improved | Access to 4-hydroxy-3-carboalkoxyquinolines | High temperatures, potential for product decomposition[1][7] |
| Camps Cyclization | o-Acylaminoacetophenones | Base (e.g., hydroxide ion) | Varies | Varies | Good to very good (72-97% in some cases) | Good yields for 2-aryl-4-quinolones | Precursor synthesis required[1][8][9] |
| Microwave-Assisted Synthesis | Varies (e.g., anilines, aldehydes, pyruvic acid) | Varies (e.g., p-TSA, YbCl3) | 80 - 160 | 3 - 40 min | Good to excellent (50-95%) | Rapid synthesis, improved yields, eco-friendly | Requires specialized equipment[10][11][12] |
| Palladium-Catalyzed Carbonylation | 2-Iodoanilines, terminal acetylenes | PdCl2(PPh3)2, Mo(CO)6 | Room temp. to 120°C | 20 min - several hours | Good | Milder conditions possible, good functional group tolerance | Use of toxic CO gas or precursor, metal catalyst required[1][13][14] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester. The reaction is typically carried out at high temperatures.[4][5]
Protocol:
-
An equimolar mixture of the substituted aniline and the β-ketoester is prepared.
-
An acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.
-
The reaction mixture is heated to approximately 250 °C in an inert solvent like mineral oil for several hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing quinolines and 4-hydroxyquinoline derivatives from an aniline and an alkoxy methylenemalonic ester.[7]
Protocol:
-
Aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate. This initial condensation is often performed at a lower temperature.
-
The resulting anilidomethylenemalonic ester intermediate is then subjected to thermal cyclization by heating at a high temperature (often above 250 °C).[1][15]
-
The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, is formed.
-
The reaction mixture is cooled, and the product precipitates. It is then collected by filtration.
-
If the 4-hydroxyquinoline is the desired product, the ester group can be removed by saponification followed by decarboxylation.[7]
Camps Cyclization
The Camps cyclization is an intramolecular reaction of an o-acylaminoacetophenone to form two different hydroxyquinolines using a hydroxide ion.[8][9]
Protocol:
-
The starting o-acylaminoacetophenone is dissolved in a suitable solvent.
-
A solution of a hydroxide base (e.g., sodium hydroxide or potassium hydroxide) is added to the reaction mixture.
-
The mixture is heated under reflux for a specified period, with the reaction progress monitored by TLC.
-
After cooling, the reaction mixture is neutralized with an acid.
-
The precipitated product is collected by filtration, washed, and dried.
-
The relative amounts of the resulting 2- and 4-quinolinols can be influenced by the reaction conditions and the structure of the starting material.[9]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields.[10][11][12]
Protocol for a three-component reaction:
-
A mixture of an aromatic aldehyde, a substituted aniline, and pyruvic acid is prepared in a microwave-safe vessel.
-
A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is added.[10]
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction is irradiated with microwaves at a set temperature (e.g., 80 °C) for a short duration (e.g., 3 minutes).[10]
-
After the reaction, the vessel is cooled, and the contents are worked up.
-
The product is typically isolated by filtration and can be purified by recrystallization.
Palladium-Catalyzed Carbonylative Sonogashira/Cyclization
This modern approach allows for the synthesis of functionalized 4-quinolones under relatively mild conditions.[1][13][14]
Protocol (Microwave-assisted):
-
In a microwave vial, 2-iodoaniline, a terminal alkyne, a palladium catalyst (e.g., PdCl2(PPh3)2), and a source of carbon monoxide (e.g., molybdenum hexacarbonyl) are combined in a suitable solvent.
-
The vial is sealed and heated in a microwave reactor to 120 °C for approximately 20 minutes.[14]
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 4-quinolone.
Synthesis Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
Caption: The Gould-Jacobs reaction pathway.
Caption: The Conrad-Limpach synthesis pathway.
Caption: The Camps cyclization pathway.
Caption: A microwave-assisted synthesis workflow.
Caption: A palladium-catalyzed synthesis workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. jptcp.com [jptcp.com]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Camps quinoline synthesis [quicknode.quicknode-ipfs.com]
- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Quinolone synthesis [organic-chemistry.org]
- 15. ablelab.eu [ablelab.eu]
Comparative Analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol in Antifungal Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol and its potential for cross-resistance in resistant fungal strains. While direct experimental data on cross-resistance for this specific compound is not yet available in published literature, this document synthesizes information on its known antifungal activity, the behavior of related quinoline derivatives, and established mechanisms of fungal resistance to provide a framework for future investigation.
Introduction to this compound
This compound is a synthetic fluorinated quinoline analog.[1] Recent studies have demonstrated its antifungal activity against a range of phytopathogenic fungi.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities, including antifungal properties.[2] The introduction of a fluorine atom can significantly alter the physicochemical properties of organic compounds, such as lipophilicity and metabolic stability, potentially enhancing their therapeutic efficacy.[1]
Antifungal Activity of Quinoline Derivatives
Quinoline derivatives, particularly 8-hydroxyquinolines, have shown broad-spectrum antifungal activity against various fungal pathogens, including the multidrug-resistant Candida auris.[3][4][5] The mechanism of action for some quinoline-based antifungals is thought to involve the inhibition of key enzymes in essential metabolic pathways, such as aspartate semialdehyde dehydrogenase (ASADH), or disruption of the fungal cell membrane.[2][6][7]
Table 1: Antifungal Activity of Selected Quinoline Derivatives Against Fungal Pathogens
| Compound/Derivative | Fungal Species | MIC/EC50 (µg/mL) | Reference |
| 8-hydroxyquinoline derivatives (PH265, PH276) | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 8 | [4][5] |
| Dihalogenated 8-hydroxyquinolines (broxyquinoline, chloroxine, clioquinol) | Candida auris | < 10 µM | [3] |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum, Botrytis cinerea | 0.52, 0.50 | [6][7] |
| 8-hydroxyquinoline | Sclerotinia sclerotiorum, Botrytis cinerea | 2.12, 5.28 | [6][7] |
Potential for Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[8] In fungi, common mechanisms of resistance include alterations of the drug target, upregulation of efflux pumps, and modifications of the cell membrane.[9] While specific cross-resistance studies for this compound are lacking, we can infer potential scenarios based on known resistance mechanisms to other antifungals, including other quinolines.
For instance, studies on C. auris resistance to clioquinol, an 8-hydroxyquinoline, revealed that mutations in the transcriptional regulator CAP1 (leading to upregulation of the drug transporter MDR1) and in the drug transporter CDR1 were responsible for resistance.[3] These transporters are often associated with multidrug resistance, suggesting a potential for cross-resistance with other compounds that are substrates of these pumps.
Table 2: Known Mechanisms of Fungal Resistance and Potential for Cross-Resistance
| Resistance Mechanism | Description | Antifungal Classes Affected | Potential for Cross-Resistance with this compound |
| Target site modification | Alterations in the amino acid sequence of the target protein (e.g., Erg11p for azoles) reduce drug binding affinity.[9][10][11] | Azoles | Dependent on whether this compound shares the same molecular target. |
| Upregulation of efflux pumps | Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters (e.g., Cdr1p, Mdr1p) actively pump the drug out of the cell.[3][9] | Azoles, and other classes | High potential if it is a substrate for these multidrug transporters. |
| Alterations in ergosterol biosynthesis | Changes in the ergosterol biosynthetic pathway can affect membrane fluidity and permeability.[9] | Azoles, Polyenes | Possible, as changes in membrane composition could affect the uptake or activity of the compound. |
Experimental Protocols for Cross-Resistance Studies
To definitively assess the cross-resistance profile of this compound, a series of experiments are required.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Methodology:
-
Fungal Strains: A panel of fungal strains should be used, including susceptible wild-type strains and well-characterized resistant strains with known resistance mechanisms (e.g., strains with mutations in ERG11 or overexpressing efflux pumps).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or RPMI 1640 medium and adjusted to a standardized concentration (e.g., 0.5–2.5 x 10^3 cells/mL) using a spectrophotometer.
-
Drug Dilution: this compound and other comparator antifungal agents (e.g., fluconazole, voriconazole, amphotericin B, caspofungin) are serially diluted in 96-well microtiter plates according to CLSI or EUCAST guidelines.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free control well.
Checkerboard Assay for Synergy and Antagonism
Objective: To assess the interaction between this compound and other antifungal agents.
Methodology:
-
Plate Setup: A two-dimensional checkerboard pattern of drug concentrations is prepared in 96-well plates. One drug is serially diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated as described for MIC testing.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination. FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Visualizations
Caption: Workflow for assessing the cross-resistance profile of a novel antifungal compound.
Caption: A simplified signaling pathway for efflux pump-mediated antifungal resistance.
Conclusion
While this compound shows promise as an antifungal agent, its potential for cross-resistance with existing antifungal drugs needs to be thoroughly investigated. Based on the mechanisms of resistance observed for other quinoline derivatives and antifungal classes, there is a plausible risk of cross-resistance, particularly in fungal strains that overexpress multidrug efflux pumps. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate the cross-resistance profile of this compound and determine its potential utility in combating resistant fungal infections. Such studies are crucial for the strategic development of new antifungal therapies.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broad sensitivity of Candida auris strains to quinolones and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-resistance between fluconazole and ravuconazole and the use of fluconazole as a surrogate marker to predict susceptibility and resistance to ravuconazole among 12,796 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol Derivatives and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents. Within this context, quinoline derivatives have shown significant promise. This guide provides a comparative benchmark of the antifungal performance of derivatives of 8-Fluoro-2,3-dimethylquinolin-4-ol against established commercial fungicides, supported by experimental data to inform further research and development. While direct comparative data for the parent compound is limited, studies on its ester derivatives provide valuable insights into the potential of this chemical scaffold.
Quantitative Performance Data
The in vitro antifungal activity of novel compounds is a critical preliminary metric. The following table summarizes the performance of 8-Fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives against various phytopathogenic fungi, juxtaposed with the efficacy of other quinoline-based compounds and commercial fungicides against similar pathogens.
Table 1: Comparative In Vitro Antifungal Activity
| Compound/Fungicide | Target Fungus | Metric Type | Value | Reference |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Sclerotinia sclerotiorum | % Inhibition @ 50 µg/mL | >80% | |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 3-fluorobenzoate | Sclerotinia sclerotiorum | % Inhibition @ 50 µg/mL | >80% | |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | Sclerotinia sclerotiorum | % Inhibition @ 50 µg/mL | >80% | |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate | Sclerotinia sclerotiorum | % Inhibition @ 50 µg/mL | >80% | |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-nitrobenzoate | Sclerotinia sclerotiorum | % Inhibition @ 50 µg/mL | >80% | |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | Rhizoctonia solani | % Inhibition @ 50 µg/mL | 80.8% | |
| Quinoline Derivative (Ac12) | Sclerotinia sclerotiorum | EC₅₀ | 0.52 µg/mL | |
| Quinoline Derivative (Ac12) | Botrytis cinerea | EC₅₀ | 0.50 µg/mL | |
| Azoxystrobin (Commercial Fungicide) | S. sclerotiorum & B. cinerea | EC₅₀ | >30 µg/mL | |
| 8-Hydroxyquinoline | Sclerotinia sclerotiorum | EC₅₀ | 2.12 µg/mL | |
| Fluazinam (Commercial Fungicide) | Sclerotinia sclerotiorum | EC₅₀ | 0.003 - 0.007 µg/mL | [1] |
| Procymidone (Commercial Fungicide) | Sclerotinia sclerotiorum | EC₅₀ | 0.11 - 0.72 µg/mL | [1] |
| Tebuconazole (Commercial Fungicide) | Fungal Trunk Pathogens | EC₅₀ | 0.0058 - 14.14 µg/mL | [2] |
Note: EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The data presented is primarily derived from in vitro antifungal assays using the Poisoned Food Technique . This widely accepted method provides a reliable measure of a compound's ability to inhibit fungal mycelial growth.
Detailed Methodology: Poisoned Food Technique
-
Preparation of Test Compounds: Stock solutions of the synthesized this compound derivatives and commercial fungicides are prepared in an appropriate solvent (e.g., DMSO).
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized. While it is still molten (cooled to approx. 50-60°C), the test compound is added to the medium to achieve the desired final concentration (e.g., 50 µg/mL).[3][4] A control set is prepared with the solvent alone.
-
Pouring Plates: The PDA medium containing the test compound (the "poisoned" medium) is poured into sterile Petri dishes and allowed to solidify.[5]
-
Inoculation: A small disc (typically 5-6 mm in diameter) of mycelium from a fresh, actively growing culture of the target fungus is placed at the center of each agar plate.[3][5]
-
Incubation: The plates are sealed and incubated at a temperature conducive to fungal growth (e.g., 25-28°C) for a period of 48 to 72 hours, or until the fungal growth in the control plate has reached the edge of the dish.[5]
-
Data Collection & Analysis: The diameter of the fungal colony is measured in both the treatment and control plates. The Percentage Inhibition of Radial Growth (PIRG) is calculated using the formula:
PIRG (%) = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treatment plate.[5]
-
-
EC₅₀ Determination: To determine the EC₅₀ value, the assay is performed across a range of concentrations, and the results are analyzed using regression analysis to find the concentration that causes 50% inhibition of growth.[6][7]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the Poisoned Food Technique used for benchmarking the antifungal compounds.
Caption: Workflow for the Poisoned Food Technique.
Mechanism of Action Insights
While the precise signaling pathway for this compound is under investigation, studies on related quinoline derivatives suggest a multi-faceted mechanism of action. Preliminary studies on other novel quinoline fungicides indicate they may induce fungal cell death by:
-
Disrupting Cell Membrane Permeability: Leading to leakage of essential cellular contents.
-
Accumulation of Reactive Oxygen Species (ROS): Causing significant oxidative stress and damage to cellular components.
-
Inducing Mitochondrial Dysfunction: Evidenced by the loss of mitochondrial membrane potential.
These combined effects ultimately inhibit spore germination and mycelial growth, highlighting the potent fungicidal potential of the quinoline scaffold.
The following diagram illustrates this proposed general mechanism.
Caption: Proposed Antifungal Mechanism of Quinoline Derivatives.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. - MedCrave online [medcraveonline.com]
- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 7. udspace.udel.edu [udspace.udel.edu]
Head-to-head comparison of 8-Fluoro-2,3-dimethylquinolin-4-ol and other quinoline antifungals
A detailed analysis for researchers, scientists, and drug development professionals.
The quest for novel and more effective antifungal agents is a critical endeavor in the face of rising fungal resistance. Within the diverse chemical landscape of potential antifungals, quinoline derivatives have emerged as a promising class of compounds. This guide provides a head-to-head comparison of 8-Fluoro-2,3-dimethylquinolin-4-ol, a fluorinated quinoline derivative, with other notable quinoline-based antifungals. This comparison is based on available experimental data on their antifungal activity and mechanisms of action.
Antifungal Performance: A Quantitative Comparison
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct comparative studies presenting MIC values for this compound against a standardized panel of fungi are limited in the public domain, we can collate and compare available data for this compound and other key quinoline antifungals against relevant fungal pathogens.
One study reports the antifungal activity of this compound and its derivatives as percentage inhibition at a concentration of 50 µg/mL against various plant pathogenic fungi. For instance, against Sclerotinia sclerotiorum, some derivatives of this compound exhibited over 80% inhibition.
For a more direct comparison, we will examine the MIC values of established quinoline antifungals, such as Clioquinol (an 8-hydroxyquinoline) and other quinoline derivatives, against clinically significant fungi like Candida albicans and Aspergillus fumigatus.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound Derivatives | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [1] |
| Clioquinol | Candida albicans | 0.25 - 4 µg/mL | [2] |
| Clioquinol | Aspergillus fumigatus | 1 - 8 µg/mL | [2] |
| 8-Hydroxyquinoline | Candida albicans | 1.56 - 12.5 µg/mL | [3] |
| 8-Hydroxyquinoline | Aspergillus niger | 6.25 µg/mL | [3] |
| Various Quinoline Derivatives | Candida albicans | 0.49 - > 250 µg/mL | [4][5] |
| Various Quinoline Derivatives | Aspergillus fumigatus | 1.95 - 15.6 µg/mL | [4] |
Note: The provided data for this compound derivatives is in percentage inhibition at a fixed concentration, which differs from the MIC values presented for other compounds. A direct comparison of potency requires standardized MIC testing against the same fungal strains.
Mechanisms of Antifungal Action
The antifungal activity of quinoline derivatives is often attributed to a multi-faceted mechanism of action, primarily targeting the fungal cell membrane and essential enzymatic processes.
1. Disruption of Fungal Cell Membrane Integrity:
A primary mechanism of action for many quinoline antifungals is the disruption of the fungal cell membrane. This can occur through several processes:
-
Ergosterol Binding: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some quinoline derivatives can bind to ergosterol, leading to the formation of pores and channels in the membrane. This disrupts the membrane's integrity, causing leakage of essential intracellular components and ultimately leading to cell death.
-
Inhibition of Ergosterol Biosynthesis: Certain quinoline compounds can interfere with the enzymatic pathway responsible for ergosterol synthesis. By inhibiting key enzymes in this pathway, they deplete the cell of ergosterol, leading to a dysfunctional cell membrane.
2. Chelation of Metal Ions:
The 8-hydroxyquinoline scaffold, present in many active quinoline antifungals, is a known chelating agent for divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺). These metal ions are essential cofactors for many fungal enzymes involved in crucial cellular processes, including respiration and DNA replication. By sequestering these ions, 8-hydroxyquinoline derivatives can inhibit the activity of these vital enzymes, thereby impeding fungal growth.
3. Inhibition of Fungal Enzymes:
Beyond metal chelation, some quinoline derivatives have been shown to directly inhibit specific fungal enzymes that are essential for survival.
The proposed mechanism of action for fluorinated quinoline antifungals likely involves a combination of these effects, with the fluorine substitution potentially enhancing the compound's lipophilicity and ability to penetrate the fungal cell membrane.
Below is a diagram illustrating the potential signaling pathways affected by quinoline antifungals.
Caption: Proposed antifungal mechanisms of quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
Materials:
-
Fungal isolate
-
Antifungal compound (e.g., this compound)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a concentration of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: Prepare a stock solution of the antifungal compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Ergosterol Quantification Assay
This assay is used to assess the impact of an antifungal compound on the ergosterol content of the fungal cell membrane.
Materials:
-
Fungal cells treated with the antifungal compound
-
Alcoholic potassium hydroxide solution (25% KOH in 95% ethanol)
-
n-Heptane
-
Sterile water
-
Spectrophotometer
Procedure:
-
Cell Harvesting: Grow the fungal cells in the presence and absence (control) of the antifungal compound. Harvest the cells by centrifugation.
-
Saponification: Resuspend the cell pellets in the alcoholic potassium hydroxide solution. Incubate the mixture at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable fraction (containing ergosterol) into the n-heptane layer.
-
Spectrophotometric Analysis: Separate the n-heptane layer and scan its absorbance between 230 and 300 nm. The presence of ergosterol is indicated by a characteristic four-peak curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (A₂₈₁.₅ and A₂₃₀) and the wet weight of the cell pellet.
Caption: Experimental workflow for ergosterol quantification in fungal cells.
Conclusion
This compound and its derivatives represent a compelling area for further investigation in the development of new antifungal agents. While direct, comprehensive comparative data is still emerging, the available information suggests that fluorinated quinolines possess significant antifungal potential. Their mechanism of action, likely involving disruption of the fungal cell membrane and inhibition of essential enzymes, aligns with established antifungal strategies. To definitively position this compound within the landscape of quinoline antifungals, further studies generating standardized MIC data against a broad panel of clinically relevant fungi are essential. Such data, in conjunction with detailed mechanistic studies, will be crucial for guiding the future development and potential clinical application of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Wall Perturbation Sensitizes Fungi to the Antimalarial Drug Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The fluoroquinolone compounds potentiate the antifungal activity of the echinocandins against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]
Unveiling the Antifungal Potential of 8-Fluoro-2,3-dimethylquinolin-4-ol: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive statistical validation and comparative analysis of the antifungal assay results for 8-Fluoro-2,3-dimethylquinolin-4-ol and its derivatives reveals promising activity against a range of phytopathogenic fungi. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this novel compound's performance against established antifungal agents, supported by experimental data and methodologies.
Quantitative Performance Analysis
The antifungal efficacy of a series of ester derivatives of this compound was evaluated against ten phytopathogenic fungi. The results, presented as percentage inhibition at a concentration of 50 μg/mL, demonstrate significant fungistatic or fungicidal potential. For a comprehensive comparison, Minimum Inhibitory Concentration (MIC) values for standard antifungal agents against some of these fungal species have been compiled from existing literature.
| Fungal Species | 8-Fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives (% Inhibition at 50 μg/mL) | Fluconazole (MIC in μg/mL) | Amphotericin B (MIC in μg/mL) |
| Sclerotinia sclerotiorum | 2b: >80%, 2e: >80%, 2f: >80%, 2k: >80%, 2n: >80% | Data Not Available | Data Not Available |
| Rhizoctonia solani | 2g: 80.8% | >64 | 0.5 - >16 |
| Botrytis cinerea | Moderate Activity | >64 | 0.5 - 4 |
| Fusarium oxysporum | Moderate Activity | >64 | 1 - >16 |
| Fusarium graminearum | Moderate Activity | Data Not Available | 1 - 4 |
| Alternaria solani | Moderate Activity | Data Not Available | Data Not Available |
| Cercospora arachidicola | Low to Moderate Activity | Data Not Available | Data Not Available |
| Physalospora piricola | Low to Moderate Activity | Data Not Available | Data Not Available |
| Gibberella zeae | Low to Moderate Activity | Data Not Available | Data Not Available |
| Phytophthora infestans | Low to Moderate Activity | Data Not Available | Data Not Available |
Note: The data for this compound derivatives is presented as percentage inhibition at a fixed concentration, while data for standard antifungals is presented as MIC values, representing the minimum concentration required to inhibit fungal growth. A direct comparison of potency requires MIC determination for the novel compounds. The provided MIC ranges for standard agents reflect variability among different strains and testing conditions.
Experimental Protocols
The following methodologies were employed in the key studies cited for the evaluation of antifungal activity.
Antifungal Activity Assay for this compound Derivatives
The in vitro antifungal activity of the synthesized this compound ester derivatives was determined using the mycelium growth rate method.
-
Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
Fungal Culture: The ten selected phytopathogenic fungi were cultured on potato dextrose agar (PDA) plates.
-
Assay Procedure:
-
A 5 mm diameter mycelial disc was taken from the edge of a 3-day-old fungal colony.
-
The mycelial disc was placed in the center of a fresh PDA plate containing the test compound at a final concentration of 50 μg/mL.
-
Plates with DMSO served as the negative control, and plates with a standard fungicide (e.g., hymexazol) were used as a positive control.
-
-
Incubation: The plates were incubated at 25 ± 1 °C.
-
Data Analysis: When the mycelial growth in the negative control group reached the edge of the plate, the diameter of the mycelial growth in all plates was measured. The percentage of inhibition was calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the mycelial growth of the control group and dt is the average diameter of the mycelial growth of the treated group.
Standard Antifungal Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) for standard antifungal agents such as fluconazole and amphotericin B is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Agents: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth in the control well.
Visualizing the Experimental Workflow and Proposed Mechanism of Action
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for antifungal screening and the proposed mechanism of action for quinoline-based antifungal compounds.
Caption: Workflow for evaluating the antifungal activity of this compound derivatives.
Caption: Proposed mechanism of action for quinoline-based antifungal agents.
Discussion on the Mechanism of Action
Studies on related 8-hydroxyquinoline derivatives suggest that their antifungal mechanism of action involves the disruption of the fungal cell wall and membrane integrity.[1][2] It is proposed that these compounds interact with essential components of the cell envelope, leading to a loss of structural integrity and increased permeability. This disruption results in the leakage of vital intracellular components, ultimately leading to fungal cell death. The precise molecular targets and signaling pathways involved in this process for this compound and its derivatives are still under investigation and represent an important area for future research.
Conclusion
The ester derivatives of this compound exhibit significant antifungal activity against a variety of phytopathogenic fungi. While direct comparative data with standard antifungals in the form of MIC values is still needed for a complete quantitative assessment, the initial screening results are promising. The proposed mechanism of action, targeting the fungal cell envelope, suggests a potential for broad-spectrum activity. Further investigation into the precise molecular interactions and signaling pathways will be crucial for the development of this compound as a potential new antifungal agent.
References
Comparative Analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol Derivatives as Potential Antifungal Agents
Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into the quinoline ring system can significantly enhance its therapeutic potential by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comparative analysis of a series of novel fluorinated quinoline analogs derived from the key intermediate, 8-Fluoro-2,3-dimethylquinolin-4-ol. The data presented is based on a peer-reviewed study that synthesized these compounds and evaluated their antifungal activity against a panel of pathogenic fungi.
Synthesis of this compound and its Derivatives
The synthesis of the target compounds originates from the cyclization of 2-fluoroaniline with ethyl 2-methylacetoacetate to yield the core intermediate, this compound. This intermediate is then subjected to esterification with various substituted benzoic acids to produce a library of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates.
Caption: Synthetic pathway for this compound and its derivatives.
Comparative Antifungal Activity
The antifungal potential of the synthesized 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives was evaluated against a panel of ten phytopathogenic fungi. The following table summarizes the percentage of mycelial growth inhibition at a concentration of 50 µg/mL. Tebufloquin, a commercial fungicide, was used as a positive control.
| Compound | R group on benzoate | S. sclerotiorum (%) | R. solani (%) | P. oryzae (%) | A. solani (%) | P. capsici (%) | F. oxysporum (%) |
| 2b | 4-tert-butyl | >80 | - | 40-60 | 40-60 | - | - |
| 2e | 4-fluoro | >80 | - | - | - | - | 45 |
| 2f | 2,4-difluoro | >80 | - | 40-60 | - | 58.1 | - |
| 2g | 4-methoxy | - | 80.8 | - | 40-60 | - | - |
| 2j | 4-methyl | - | - | - | - | - | 45 |
| 2k | 4-ethyl | >80 | - | - | - | - | - |
| 2n | 4-isopropyl | >80 | - | - | - | - | - |
| Tebufloquin | (Control) | - | - | - | - | 58.1 | 42.9 |
'-' indicates data not reported as significant in the study.
Structure-Activity Relationship (SAR) Highlights:
-
Compounds with small alkyl or halogen substituents at the para-position of the benzoate ring, such as 4-tert-butyl (2b), 4-fluoro (2e), 4-ethyl (2k), and 4-isopropyl (2n), exhibited potent activity against Sclerotinia sclerotiorum.[1]
-
The presence of a 4-methoxy group (2g) resulted in strong inhibition of Rhizoctonia solani.[1]
-
Compound 2f, with a 2,4-difluoro substitution, showed comparable activity to the control fungicide Tebufloquin against Phytophthora capsici.[1]
-
Derivatives with 4-fluoro (2e) and 4-methyl (2j) substitutions demonstrated slightly better inhibition of Fusarium oxysporum than Tebufloquin.[1]
Experimental Protocols
Synthesis of this compound (Intermediate 1) [1] A mixture of 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol) was heated to 150 °C in a 250 mL three-necked flask. Upon completion of the reaction, the mixture was cooled to room temperature. The flask was then placed in an ice bath, and the pH was adjusted to 7–8 using a 10% aqueous sodium hydroxide solution. The resulting precipitate was filtered and dried to yield this compound as a white solid.
General Procedure for the Synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives (2a-2p) [1] To a solution of this compound (0.19 g, 1.00 mmol) in N,N-dimethylformamide (DMF), the respective substituted benzoic acid (1.20 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 0.23 g, 1.20 mmol), and 4-dimethylaminopyridine (DMAP, 0.15 g, 1.20 mmol) were added. The reaction mixture was stirred at room temperature. After the reaction was complete, the mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Antifungal Activity Assay [1] The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method. The compounds were dissolved in dimethyl sulfoxide (DMSO) and mixed with potato dextrose agar (PDA) to a final concentration of 50 µg/mL. Mycelial discs of the test fungi were placed in the center of the PDA plates. The plates were incubated at 25 ± 1 °C. The diameter of the fungal colonies was measured when the mycelial growth in the control group (PDA with DMSO) reached the edge of the plate. The inhibition rate was calculated using the formula: Inhibition rate (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the mycelial colony in the control group, and dt is the average diameter of the mycelial colony in the treated group.
Caption: Workflow for the in vitro antifungal activity screening.
Conclusion
While there is no direct peer-reviewed data on the therapeutic potential of this compound itself, its utility as a key intermediate for generating a series of potent antifungal agents is evident. The comparative analysis of its benzoate derivatives reveals that modifications to the benzoate moiety significantly influence the antifungal spectrum and efficacy. Specifically, the introduction of small alkyl and halogen groups at the para-position of the benzoate ring appears to be a promising strategy for developing effective fungicides against Sclerotinia sclerotiorum. Further investigation into the mechanism of action and in vivo efficacy of these derivatives is warranted to fully establish their therapeutic potential.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 8-Fluoro-2,3-dimethylquinolin-4-ol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 8-Fluoro-2,3-dimethylquinolin-4-ol, ensuring laboratory safety and regulatory compliance. The procedures outlined are based on established protocols for quinolinol derivatives and heterocyclic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is classified within a group of chemicals that are often toxic and irritants.[1][2][3] Always consult the specific Safety Data Sheet (SDS) if available, and handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Tightly fitting safety goggles and a face shield.[4]
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]
Quantitative Safety Data Summary
The following table summarizes key safety and hazard information common to quinolinol derivatives, which should be considered for this compound in the absence of a specific SDS.
| Hazard Classification & Handling Information | Details | Source(s) |
| UN Number | 2811 | [1] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [1] |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
| Primary Hazards | Acute Toxicity, Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2][3] |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | [2][3][4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][6]
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification: Clearly label this compound waste with its full chemical name and associated hazard symbols.
-
Container Selection:
-
Waste Collection (Solid):
-
Waste Collection (Contaminated Labware):
-
Items lightly contaminated with this compound, such as gloves, paper towels, and weighing papers, should be placed in a separate, clearly labeled container or bag for chemically contaminated solid waste.[8]
-
Heavily contaminated items should be treated as hazardous waste and placed in the primary waste container.
-
-
Spill Management:
-
In the event of a spill, prevent the spread of the material.
-
Carefully sweep up the solid, avoiding dust formation, and place it into the designated hazardous waste container.[5]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.[1]
-
-
Storage and Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. su.se [su.se]
- 7. louisville.edu [louisville.edu]
- 8. essex.ac.uk [essex.ac.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guidance for 8-Fluoro-2,3-dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Fluoro-2,3-dimethylquinolin-4-ol. The following guidance is critical for ensuring personal safety and minimizing environmental impact in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards.[5][6] A face shield should be worn over safety goggles when there is a risk of splashing.[5][6] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection.[5] For extended handling, consider double-gloving.[7] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat is required.[5][6] It should be fully buttoned to cover as much skin as possible.[5] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA approved respirator if handling the compound outside of a certified chemical fume hood or if aerosolization is possible.[8] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot; no open-toed shoes, sandals, or perforated shoes are permitted in the laboratory.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.
Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds, such as 8-(Trifluoromethyl)quinolin-4-ol and 4-Chloro-8-fluoroquinoline, to understand potential hazards.[1][2]
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to prevent inhalation of dust.[8]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of this compound tightly closed when not in use.[1][2]
-
-
Post-Handling and Decontamination:
-
After handling is complete, decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding cross-contamination. Disposable gloves should be removed and disposed of immediately after handling.[7]
-
Wash hands thoroughly with soap and water after removing gloves.[7][9]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures:
| Waste Type | Disposal Protocol |
| Solid Waste | Unused or waste this compound, and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels), must be collected in a clearly labeled, sealed container for hazardous waste.[10] |
| Liquid Waste | Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not discharge to drains.[10] |
| Contaminated PPE | All disposable PPE, such as gloves and gowns, that has come into contact with the compound must be disposed of as hazardous chemical waste.[7] |
Logical Flow for Waste Disposal Decision Making:
Caption: Decision tree for the proper disposal of waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. osha.gov [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
